5-Bromoimidazo[1,2-A]pyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-bromoimidazo[1,2-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEYLALWDKSHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Comprehensive-Technical-Guide-to-the-Synthesis-of-5-Bromoimidazo[1,2-a]pyridin-2-amine
Executive Summary
This in-depth technical guide provides a detailed examination of the synthetic pathway for 5-Bromoimidazo[1,2-a]pyridin-2-amine, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous clinically approved drugs, and the strategic placement of bromo and amino functionalities on this core creates a versatile building block for drug discovery and development.[1][2] This document elucidates a robust and efficient synthetic strategy, beginning with a logical retrosynthetic analysis and proceeding through the preparation of a key intermediate to the final cyclization. The causality behind experimental choices, detailed step-by-step protocols, reaction mechanisms, and alternative approaches are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Introduction
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry.[3] Its rigid, planar structure and unique electronic properties have made it a key pharmacophore in a variety of therapeutic agents, including the well-known drugs Zolpidem (anxiolytic), Alpidem (anxiolytic), and Zolimidine (anti-ulcer).[1] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.
This compound is a particularly valuable derivative. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the 2-amino group provides a nucleophilic site for derivatization, making this molecule a highly strategic intermediate for the construction of compound libraries for biological screening.[4] This guide presents a primary, field-proven synthetic route that is both scalable and reproducible.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule suggests that the most efficient approach is to construct the bicyclic core from a pre-functionalized pyridine precursor. This strategy avoids potentially low-yielding or non-selective late-stage functionalization steps.
The primary disconnection is made across the imidazole ring, breaking the C2-N1 and C3-N4 bonds. This approach leads back to a substituted 2-aminopyridine and a two-carbon, one-nitrogen (C2-N) synthon. The most logical precursors are 2-amino-5-bromopyridine and a reagent like cyanogen bromide (BrCN) , which can provide the C2 carbon and the exocyclic amine nitrogen.
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Starting Material: 2-Amino-5-bromopyridine
The synthesis of the target molecule begins with the preparation of the crucial intermediate, 2-amino-5-bromopyridine. This is typically achieved through the regioselective electrophilic bromination of commercially available 2-aminopyridine.
Causality of Experimental Choices:
-
Reagent: While elemental bromine can be used, N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide are often preferred as they are solid, easier to handle, and can offer better control over the reaction, minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[5][6] The amino group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it (positions 3 and 5). The 5-position is sterically more accessible and electronically favored, leading to the desired product as the major isomer.
-
Solvent: Aprotic solvents like chloroform, methylene chloride, or acetone are commonly used to avoid side reactions with the brominating agent.[5][6]
-
Temperature Control: The reaction is typically run at controlled, often reduced, temperatures (e.g., 10-30°C) to enhance regioselectivity and prevent runaway reactions.
Detailed Experimental Protocol:
(Based on procedures described in the literature.[5][6])
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide or N-Bromosuccinimide (NBS)
-
Chloroform or Acetone
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethanol or Benzene for recrystallization
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-aminopyridine (1.0 eq.) in the chosen solvent (e.g., chloroform, ~30 mL per gram of starting material).
-
Cool the mixture to the desired temperature (e.g., 20-30°C).
-
Slowly add the brominating agent (e.g., phenyltrimethylammonium tribromide, 1.0 eq.) portion-wise or as a solution in the same solvent over 30-60 minutes, ensuring the temperature remains stable.
-
Stir the reaction mixture for 1-3 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by washing the mixture with a saturated sodium bicarbonate solution, followed by water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or benzene) to yield 2-amino-5-bromopyridine as a solid.[5]
Core Synthesis: Cyclization to form this compound
The key step in this synthesis is the annulation of the imidazole ring onto the pyridine core. This is efficiently achieved by reacting 2-amino-5-bromopyridine with cyanogen bromide.
Reaction Mechanism and Causality:
The reaction proceeds via a well-established mechanism for the formation of 2-amino-N-fused heterocycles.
-
Initial Alkylation: The more nucleophilic endocyclic (pyridine ring) nitrogen of 2-amino-5-bromopyridine attacks the electrophilic cyanogen bromide, displacing the bromide ion. This forms a highly reactive N-cyano pyridinium bromide intermediate.
-
Intramolecular Cyclization: The exocyclic amino group, now positioned favorably, acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrile group.
-
Aromatization: This cyclization forms a non-aromatic bicyclic intermediate which rapidly tautomerizes to the stable, aromatic this compound. The driving force for this step is the formation of the aromatic imidazo[1,2-a]pyridine system.
Caption: Proposed reaction mechanism for the synthesis of the target compound.
Detailed Experimental Protocol:
Materials:
-
2-Amino-5-bromopyridine
-
Cyanogen bromide (BrCN) - Caution: Highly Toxic
-
Ethanol or Methanol
-
Sodium bicarbonate or an organic base (e.g., triethylamine)
Procedure:
-
Caution: Cyanogen bromide is highly toxic and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Dissolve 2-amino-5-bromopyridine (1.0 eq.) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add a solution of cyanogen bromide (1.0-1.2 eq.) in the same solvent dropwise to the stirred pyridine solution at room temperature.
-
An exothermic reaction may be observed. The mixture is typically stirred at room temperature or gently heated (reflux) for several hours until TLC indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution or triethylamine) to precipitate the product and neutralize any hydrobromic acid formed.
-
The resulting solid is collected by filtration, washed with cold water and then a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Alternative Synthetic Approaches
While the described route is direct and efficient, it is valuable for the research scientist to be aware of alternative strategies for constructing related scaffolds. The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful three-component reaction (3CR) that provides access to diverse 3-amino-imidazo[1,2-a]pyridines.[7][8]
-
GBB Reaction: This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[9][10] By choosing 2-amino-5-bromopyridine as the amine component, one could synthesize a library of 5-bromo-3-N-substituted-imidazo[1,2-a]pyridine derivatives in a single step.[11] While this does not directly yield the target molecule (which is unsubstituted at position 3), it represents a key strategy for rapidly exploring the chemical space around this core structure.
Characterization and Data
The synthesized product should be thoroughly characterized to confirm its identity and purity. Below is a table of expected analytical data based on literature for the parent compound and related structures.[12][13][14][15]
| Analysis | Expected Results |
| Appearance | Off-white to light yellow solid |
| Melting Point | Varies with purity |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine and imidazole rings. A characteristic downfield shift for the proton at C8 and distinct signals for protons at C3, C6, and C7. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Signals for the seven distinct carbon atoms of the bicyclic core. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated mass, showing the characteristic isotopic pattern for a monobrominated compound. |
| HPLC | A single major peak indicating high purity (>95%). |
Safety and Handling
-
2-Aminopyridine and its derivatives: These compounds can be toxic and should be handled with care, avoiding skin contact and inhalation.
-
Brominating Agents (NBS, Phenyltrimethylammonium tribromide): These are corrosive and oxidizing agents. Handle with appropriate PPE.
-
Cyanogen Bromide (BrCN): EXTREMELY TOXIC AND VOLATILE. Use is restricted to trained personnel in a high-performance chemical fume hood. Have an appropriate quenching agent and emergency plan in place.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving the regioselective bromination of 2-aminopyridine followed by a robust cyclization with cyanogen bromide. This guide provides the strategic rationale and detailed protocols necessary for the successful preparation of this valuable chemical intermediate. The inherent functionalities of the final product make it an ideal starting point for the development of novel compounds in medicinal chemistry and materials science, underscoring the importance of mastering its synthesis.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 6. ijssst.info [ijssst.info]
- 7. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 11. Synthesis of Imidazo[1,2- a]pyridine-Fused 1,3-Benzodiazepine Derivatives with Anticancer Activity via a One-Pot Cascade GBB-3CR/Pd(II)-Catalyzed Azide-Isocyanide Coupling/Cyclization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-BROMO-IMIDAZO[1,2-A]PYRIDINE(69214-09-1) 1H NMR [m.chemicalbook.com]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. beilstein-journals.org [beilstein-journals.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromoimidazo[1,2-a]pyridin-2-amine
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable drug-like properties. This fused heterocyclic system is a cornerstone in the development of numerous therapeutic agents, including well-known drugs like Zolpidem and Alpidem. Its rigid structure, combined with its capacity for diverse substitution, allows for precise modulation of interactions with biological targets. The compound 5-Bromoimidazo[1,2-a]pyridin-2-amine is a key intermediate, offering multiple points for chemical modification. The bromine atom at the 5-position serves as a versatile handle for cross-coupling reactions, enabling the introduction of various aryl or alkyl groups, while the 2-amino group provides a site for amide bond formation or further derivatization. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its effective utilization in the design and synthesis of novel drug candidates. This guide provides a comprehensive overview of its chemical identity, predicted properties, and the rigorous experimental methodologies required for their empirical validation.
Chemical Identity and Core Molecular Properties
A foundational aspect of any chemical entity intended for research or drug development is its unambiguous identification and the summary of its basic molecular characteristics. These parameters form the basis for all subsequent experimental and computational work.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | 2-Amino-5-bromoimidazo[1,2-a]pyridine | - |
| CAS Number | 1350738-82-7 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Canonical SMILES | NC1=CN2C(Br)=CC=CC2=N1 | - |
| InChIKey | LGEYLALWDKSHHR-UHFFFAOYSA-N | - |
Computed Physicochemical Descriptors
While experimental data provides the gold standard, high-quality computational models offer valuable initial insights into a molecule's behavior, guiding experimental design and resource allocation. The following properties for this compound have been predicted using established algorithms.
| Computed Property | Value | Interpretation and Significance |
| XLogP3 | 1.6 - 2.4 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, a key aspect for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | A TPSA below 140 Ų is generally associated with good cell membrane permeability. This value suggests the molecule is likely to have favorable absorption characteristics. |
| Hydrogen Bond Donors | 1 | The primary amine group acts as a hydrogen bond donor, contributing to interactions with biological targets and influencing solubility. |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the ring system and the exocyclic amine can act as hydrogen bond acceptors, impacting solubility and receptor binding. |
| Rotatable Bonds | 0 | The fused ring system imparts significant rigidity. This conformational constraint can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. |
Synthesis and Structural Elucidation
The synthesis of the imidazo[1,2-a]pyridine core is a well-established process in organic chemistry. Based on literature precedents for analogous structures, a probable and efficient synthetic route for this compound is proposed.
Proposed Synthetic Pathway
The most logical approach involves the condensation and subsequent cyclization of a substituted 2-aminopyridine with a two-carbon electrophile. Specifically, the reaction of 5-Bromo-2,3-diaminopyridine with chloroacetaldehyde is a direct and effective method, as demonstrated for the synthesis of related isomers[2].
Caption: Proposed synthesis of this compound.
This one-pot reaction proceeds via an initial condensation of the more nucleophilic 3-amino group with the aldehyde, followed by an intramolecular nucleophilic attack of the 2-amino group to displace the chloride, leading to the fused imidazole ring.
Core Physicochemical Properties: Experimental Determination
The following sections detail the rationale and standardized protocols for determining the key physicochemical properties that govern the behavior of a compound in a biological system.
Aqueous Solubility
Causality & Importance: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, insufficient concentration at the target site, and unreliable results in biological assays. The "shake-flask" method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound.
Experimental Protocol: Shake-Flask Method
-
Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).
-
Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in a glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached[3][4].
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is critically done by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF)[4][5].
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][6].
-
Standard Curve: Prepare a standard curve of the compound in a suitable organic solvent (e.g., DMSO or acetonitrile) to accurately quantify the concentration in the supernatant.
-
Reporting: Express the solubility in units such as µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
Causality & Importance: The pKa value defines the pH at which a molecule is 50% ionized. For a basic compound like this compound, the pKa will dictate its charge state in different physiological compartments. The charge state profoundly affects solubility, membrane permeability, and binding to the target protein. Potentiometric titration is a robust and direct method for pKa determination[7].
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) at the desired experimental temperature (e.g., 25 °C)[7][8].
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in deionized water or a water/co-solvent mixture (if solubility is low) to a known concentration (e.g., 1-10 mM)[8]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[7].
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain constant temperature. Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved CO₂, which can interfere with the titration of bases[9].
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which can be precisely located by calculating the first or second derivative of the curve[9]. The pH at the half-equivalence point corresponds to the pKa.
-
Replication: Perform the titration in triplicate to ensure accuracy and reproducibility[8].
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic and Structural Characterization
While quantitative physicochemical data is crucial, a comprehensive understanding also requires detailed spectroscopic characterization to confirm the molecule's structure and electronic properties.
UV-Visible Spectroscopy
Imidazo[1,2-a]pyridine derivatives are known to be chromophoric and often fluorescent[1]. The UV-Vis spectrum provides information about the electronic transitions within the molecule.
-
Expected Absorption: Based on related structures, this compound is expected to exhibit two main absorption bands:
-
Solvatochromism: The position of these bands may shift depending on the polarity of the solvent, an effect known as solvatochromism, which can provide insights into the electronic nature of the ground and excited states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The chemical shifts and coupling constants (J-values) will be characteristic of their positions relative to the nitrogen atoms and the bromine substituent. The protons of the -NH₂ group will likely appear as a broad singlet, and its chemical shift may be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with carbons attached to nitrogen or bromine appearing at characteristic downfield positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Bands:
-
N-H Stretching: A pair of medium-to-sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of bands in the 1450-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.
-
C-Br Stretching: A strong band in the lower frequency "fingerprint" region, typically below 800 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern, confirming the molecular formula.
-
Expected Ionization: Using electrospray ionization (ESI), the molecule is expected to readily form a protonated molecular ion, [M+H]⁺.
-
Isotopic Pattern: A key feature will be the characteristic isotopic pattern for bromine. The presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio will result in two prominent peaks for the molecular ion ([M+H]⁺ and [M+2+H]⁺) separated by approximately 2 m/z units, providing definitive evidence for the presence of a single bromine atom.
Conclusion and Future Directions
This compound is a valuable building block for drug discovery, possessing a combination of features—a rigid, biologically active core, and multiple handles for synthetic diversification. This guide has outlined its known and predicted physicochemical properties, which suggest a favorable profile for a drug development intermediate, including moderate lipophilicity and good potential for membrane permeability.
Crucially, this document also provides authoritative, step-by-step protocols for the experimental determination of its most critical physicochemical parameters: solubility and pKa. The lack of extensive published experimental data for this specific compound highlights the necessity for researchers to perform these fundamental characterizations. The methodologies described herein represent a robust framework for generating the high-quality, reliable data required to advance this and similar molecules through the drug discovery pipeline. Future work should focus on the empirical validation of the computed properties and a thorough investigation of the compound's solid-state characteristics (e.g., polymorphism) and chemical stability.
References
- 1. ijrpr.com [ijrpr.com]
- 2. 6-Bromoimidazo[1,2-a]pyridin-8-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. materialneutral.info [materialneutral.info]
- 5. nanopartikel.info [nanopartikel.info]
- 6. Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Bromoimidazo[1,2-a]pyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active compounds. This bicyclic heterocyclic system, featuring a fused imidazole and pyridine ring, provides a unique three-dimensional architecture that facilitates interactions with a wide array of biological targets. The strategic placement of a bromine atom at the 5-position and an amine group at the 2-position of this scaffold, as seen in 5-Bromoimidazo[1,2-a]pyridin-2-amine (CAS Number: 1350738-82-7), offers a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications in drug discovery.[1]
Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. Below is a summary of the key identifiers and characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1350738-82-7 | [1] |
| Molecular Formula | C₇H₆BrN₃ | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| SMILES | NC1=CN2C(Br)=CC=CC2=N1 | [1] |
| InChI | InChI=1S/C7H6BrN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2 | [2] |
| Purity | Typically ≥98% | [1] |
| Storage | 4°C, protect from light | [1] |
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of organic chemistry, with numerous methodologies available.[3] The general and most common approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the specific synthesis of this compound, the logical starting material would be 2,6-diaminopyridine, which would undergo bromination followed by cyclization.
Postulated Synthetic Workflow:
The following diagram illustrates a plausible synthetic route to this compound, based on established chemical principles for the formation of the imidazo[1,2-a]pyridine ring system.
Caption: Postulated synthetic workflow for this compound.
Causality in Experimental Choices:
-
Starting Material: 2,6-Diaminopyridine is selected as the precursor due to the desired location of the amino group at the 2-position in the final product.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of electron-rich aromatic rings like aminopyridines. The reaction is typically carried out in a polar aprotic solvent such as acetonitrile.
-
Cyclization Partner: Chloroacetaldehyde provides the necessary two-carbon unit to form the imidazole ring. The reaction, a variation of the Tschitschibabin pyridine synthesis, proceeds through initial N-alkylation followed by intramolecular condensation and aromatization.
Spectroscopic Characterization
While specific spectra for this compound are not available in the provided search results, a prediction of the key spectroscopic features can be made based on the analysis of related structures.[5][6][7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-donating nature of the amino group and the electron-withdrawing and anisotropic effects of the bromine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the nitrogen and bromine atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹).[10] Other significant peaks will include C-H stretching of the aromatic rings and C=N and C=C stretching vibrations within the heterocyclic system.[9][10]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound (212.05 g/mol ). The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 isotopic cluster in the mass spectrum, providing definitive evidence for the presence of a single bromine atom.
Applications in Drug Discovery and Development
The imidazo[1,2-a]pyridine scaffold is a versatile building block in the design of new drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[11][12][13] The presence of the 2-amino group and the 5-bromo substituent on this scaffold in this compound offers several strategic advantages for drug development.
Logical Relationship of Structural Features to Biological Activity:
Caption: Key structural features and their contribution to biological potential.
-
The 2-Amino Group: This functional group can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets such as enzymes and receptors. Furthermore, the primary amine provides a reactive handle for further chemical modifications, allowing for the generation of a library of derivatives to explore structure-activity relationships (SAR).
-
The 5-Bromo Substituent: The bromine atom significantly influences the electronic properties of the aromatic system and increases the lipophilicity of the molecule, which can enhance membrane permeability. Critically, the bromine atom serves as a versatile synthetic handle for introducing further diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid exploration of chemical space around the core scaffold.
Safety and Handling
According to the safety data sheet for this compound, the compound is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.
Conclusion and Future Perspectives
This compound represents a valuable building block for medicinal chemists and drug discovery professionals. Its "privileged" imidazo[1,2-a]pyridine core, combined with the strategic placement of a reactive amino group and a versatile bromo substituent, provides a powerful platform for the design and synthesis of novel therapeutic agents. While specific biological data for this particular compound is not yet widely published, the extensive body of research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential across various disease areas. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and holds significant promise for the future of drug development.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. 5-BROMO-IMIDAZO[1,2-A]PYRIDINE(69214-09-1) 1H NMR [m.chemicalbook.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chimia.ch [chimia.ch]
- 10. wikieducator.org [wikieducator.org]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 5-Bromoimidazo[1,2-a]pyridin-2-amine
Executive Summary: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive technical overview of a key derivative, 5-Bromoimidazo[1,2-a]pyridin-2-amine, tailored for researchers, scientists, and drug development professionals. We will dissect its molecular architecture, explore its synthesis and characterization, and discuss its strategic importance as a versatile building block in the quest for novel therapeutics. This document moves beyond a simple data sheet to explain the causality behind its chemical properties and synthetic accessibility, offering field-proven insights into its application.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5,6 heterocycle that has garnered immense interest from the scientific community. Its rigid, planar structure and rich electron density make it an ideal scaffold for interacting with a wide array of biological targets. Consequently, derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties.[3][4][5][6] Marketed drugs such as Zolpidem and Alpidem feature this core, underscoring its therapeutic value.[2] The scaffold's synthetic tractability allows for extensive structural modifications, enabling chemists to fine-tune its physicochemical and biological properties for optimal therapeutic effect.[7]
Molecular Structure and Physicochemical Properties of this compound
This compound (CAS No. 1350738-82-7) is a specific derivative that combines several key features essential for medicinal chemistry applications.[8] Its structure consists of the core imidazo[1,2-a]pyridine skeleton, functionalized with a bromine atom at the C5 position and an amine group at the C2 position.
The bromine atom at C5 is a critical feature; it is an electron-withdrawing group that modulates the electronic profile of the ring system. More importantly, it serves as a versatile synthetic handle for introducing further molecular complexity.[9] It is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of various aryl or heteroaryl groups to explore structure-activity relationships (SAR).[9][10] The primary amine at the C2 position is a key hydrogen bond donor and a nucleophilic site, often crucial for target engagement and for further derivatization.
Caption: Annotated structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1350738-82-7 | [8][11] |
| Molecular Formula | C₇H₆BrN₃ | [8] |
| Molecular Weight | 212.05 g/mol | [8] |
| Appearance | White to pale yellow or brown powder/crystals | [12] |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | [8] |
| LogP (calculated) | 1.679 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 |[8] |
The fused bicyclic system is inherently planar, a feature confirmed by crystallographic studies of related derivatives like 6-Bromoimidazo[1,2-a]pyridin-8-amine.[13] This planarity is often beneficial for intercalation into DNA or fitting into the flat active sites of enzymes.
Synthesis and Mechanistic Insights
The synthesis of the imidazo[1,2-a]pyridine core is well-established, typically involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, a variant of the Tschitschibabin reaction.[9] For this compound, a highly efficient route involves the reaction of 2-amino-5-bromopyridine with cyanogen bromide (BrCN).
Causality of Experimental Choices:
-
Starting Material: 2-Amino-5-bromopyridine is a commercially available and logical precursor, as it already contains the necessary pyridine ring and the C5 bromine substituent.[14][15]
-
Reagent: Cyanogen bromide serves as a synthon for the C2 carbon and the 2-amino group. It is highly electrophilic and readily attacked by the nucleophilic nitrogens of the starting material.
-
Mechanism: The reaction proceeds via an initial nucleophilic attack by the pyridine ring nitrogen onto the cyanogen bromide, followed by an intramolecular cyclization involving the exocyclic amino group. This cascade of reactions is efficient and leads to the aromatic fused-ring product.
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 8. chemscene.com [chemscene.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 1350738-82-7 | AEC73882 [biosynth.com]
- 12. H33240.09 [thermofisher.com]
- 13. 6-Bromoimidazo[1,2-a]pyridin-8-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 15. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 5-Bromoimidazo[1,2-a]pyridin-2-amine for Researchers and Drug Development Professionals
Foreword: Navigating the Critical Path of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating a compound's journey from a laboratory curiosity to a life-saving therapeutic. Poor aqueous solubility is a primary contributor to the attrition of promising drug candidates, leading to challenges in formulation, diminished bioavailability, and unpredictable in vivo performance. This guide is dedicated to providing researchers, medicinal chemists, and formulation scientists with a comprehensive understanding of the solubility characteristics of 5-Bromoimidazo[1,2-a]pyridin-2-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry. Our exploration will be grounded in the principles of physical chemistry and guided by the practicalities of preclinical drug development, offering both a theoretical framework and actionable experimental protocols.
Section 1: The Molecular Profile of this compound
This compound is a fused heterocyclic system incorporating both a pyridine and an imidazole ring. This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The presence of the bromine atom at the 5-position and the amino group at the 2-position significantly influences the molecule's physicochemical properties, including its solubility.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the first step in predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 212.05 g/mol | --INVALID-LINK--[1] |
| Appearance | White to pale yellow or pale brown crystals or powder | --INVALID-LINK-- |
| Melting Point | 61.0-70.0 °C | --INVALID-LINK-- |
| LogP (Predicted) | 1.679 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 43.32 Ų | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |
Structural Considerations for Solubility
The imidazo[1,2-a]pyridine core is an aromatic, bicyclic system. The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring results in a unique electronic distribution. The amino group at the 2-position is a key functional group that can act as a hydrogen bond donor and a base, capable of protonation. The bromine atom at the 5-position is an electron-withdrawing group that can also participate in halogen bonding.
The interplay of these features dictates the molecule's interaction with different solvents. The heterocyclic nitrogens and the exocyclic amino group can form hydrogen bonds with protic solvents like water and alcohols, contributing to its solubility in these media. Conversely, the aromatic rings and the bromine atom contribute to its lipophilicity, favoring solubility in non-polar organic solvents.
Section 2: Theoretical Framework of Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For a crystalline solid, the dissolution process involves overcoming the lattice energy of the crystal and the formation of new solute-solvent interactions.
The General Solubility Equation
A fundamental concept in predicting aqueous solubility is the General Solubility Equation (GSE), which relates a compound's melting point (a measure of crystal lattice energy) and its octanol-water partition coefficient (LogP, a measure of lipophilicity) to its intrinsic aqueous solubility (Sw).
LogSw ≈ 0.5 - 0.01(MP - 25) - LogP
Where:
-
LogSw is the logarithm of the molar aqueous solubility.
-
MP is the melting point in degrees Celsius.
-
LogP is the octanol-water partition coefficient.
This equation underscores the inverse relationship between melting point and LogP with aqueous solubility. A higher melting point suggests a more stable crystal lattice that is harder to disrupt, leading to lower solubility. A higher LogP indicates greater lipophilicity, which disfavors partitioning into an aqueous phase.
The Influence of pH on Solubility: The Role of pKa
For ionizable compounds like this compound, solubility is highly dependent on the pH of the aqueous medium. The amino group at the 2-position and the nitrogen atoms within the heterocyclic rings can be protonated at acidic pH, forming a more soluble salt.
The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized and un-ionized forms of the compound. The total aqueous solubility (ST) of a basic compound is the sum of the intrinsic solubility of the free base (S0) and the concentration of the protonated, more soluble form:
ST = S0 (1 + 10(pKa - pH))
Caption: Relationship between pH, molecular form, and aqueous solubility.
Section 3: Experimental Determination of Solubility
Accurate determination of solubility requires robust and well-controlled experimental methods. The two most common approaches in drug discovery are the determination of thermodynamic and kinetic solubility.
Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility is the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid material. This is the "true" solubility and is crucial for late-stage development and formulation. The shake-flask method is the gold standard for its determination.[3]
-
Kinetic Solubility is determined by precipitating a compound from a stock solution (typically in DMSO) into an aqueous buffer. It measures the concentration at which the compound precipitates and is often higher than the thermodynamic solubility due to the formation of supersaturated solutions. This method is high-throughput and suitable for early-stage screening.[4]
Caption: Conceptual workflow for thermodynamic vs. kinetic solubility.
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
This protocol is a self-validating system designed to ensure accurate and reproducible results.
Objective: To determine the equilibrium solubility of this compound in a specified buffer at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4)
-
Organic solvent for stock solution and HPLC mobile phase (e.g., acetonitrile, methanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with a suitable column and UV detector
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.
-
Add a known volume of the desired aqueous buffer to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate for a sufficient time to reach equilibrium (typically 24-48 hours). The equilibration time should be validated by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4]
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either centrifugation at high speed or filtration through a 0.22 µm syringe filter. This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a standard stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Create a calibration curve by preparing a series of dilutions of the stock solution in the aqueous buffer.
-
Dilute the filtered supernatant with the same buffer to fall within the range of the calibration curve.
-
Analyze the standards and the diluted sample by a validated analytical method, such as HPLC-UV.
-
Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.
-
Data Presentation:
The results should be presented in a clear and concise table.
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Hypothetical Value | Hypothetical Value |
| Glycine Buffer (pH 2.0) | 25 | Hypothetical Value | Hypothetical Value |
| Ethanol | 25 | Hypothetical Value | Hypothetical Value |
| DMSO | 25 | Hypothetical Value | Hypothetical Value |
Section 4: Factors Influencing the Solubility of this compound
Several factors can significantly impact the measured solubility of a compound.[5]
-
Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined if the compound is intended for administration at different temperatures.[6]
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is essential to characterize the solid form used in solubility studies.
-
Purity of the Compound: Impurities can either increase or decrease the apparent solubility. Highly pure material is required for accurate thermodynamic solubility determination.
-
Ionic Strength of the Medium: The presence of salts in the buffer can affect solubility through the common ion effect or by altering the activity of the solvent.
Caption: Key factors influencing the solubility of the target compound.
Section 5: Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific experimental data is not yet widely published, the protocols and principles outlined here equip researchers with the necessary tools to conduct a thorough solubility assessment. An accurate understanding of the solubility of this important scaffold is a critical early step in the journey of drug development, enabling rational compound selection, guiding formulation strategies, and ultimately increasing the probability of success for new therapeutic agents. Future work should focus on the experimental determination of the thermodynamic solubility of this compound in various pharmaceutically relevant solvents and buffers, as well as the determination of its pKa, to build a complete solubility profile.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromoimidazo[1,2-a]pyridin-2-amine
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromoimidazo[1,2-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the essential spectroscopic techniques for the characterization of this molecule, offering both theoretical insights and practical methodologies. While experimental data for this specific molecule is not widely published, this guide synthesizes information from closely related analogs and predictive models to serve as a robust resource for its identification and analysis.
Introduction to this compound
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The introduction of a bromine atom at the 5-position and an amine group at the 2-position of this scaffold can significantly modulate its physicochemical properties and biological target interactions. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor.
Molecular Structure:
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The following sections detail the expected ¹H and ¹³C NMR spectra of this compound based on data from analogous compounds and established principles of NMR theory.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents on the imidazopyridine core.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.2 - 7.4 | s | - |
| H-6 | 7.0 - 7.2 | t | ~7-8 |
| H-7 | 6.7 - 6.9 | d | ~7-8 |
| H-8 | 7.4 - 7.6 | d | ~7-8 |
| -NH₂ | 5.0 - 6.0 | br s | - |
Interpretation:
-
The proton at position 3 (H-3) is expected to appear as a singlet, being the sole proton on the imidazole ring.
-
The protons on the pyridine ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns. H-6, being coupled to both H-7 and H-8 (meta-coupling is small), should appear as a triplet. H-7 and H-8 will likely be doublets due to ortho-coupling with H-6.
-
The amine protons (-NH₂) will typically appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-5 | 115 - 120 |
| C-6 | 120 - 125 |
| C-7 | 110 - 115 |
| C-8 | 125 - 130 |
| C-8a | 140 - 145 |
Interpretation:
-
The carbon bearing the amino group (C-2) is expected to be significantly downfield.
-
The carbon attached to the bromine atom (C-5) will also be downfield, though the effect is less pronounced than that of the amino group.
-
The remaining carbon signals will be in the aromatic region, with their precise chemical shifts determined by the electronic environment.
Experimental Protocol for NMR Data Acquisition
Figure 2: Workflow for acquiring NMR spectra.
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.
Predicted Mass Spectrometry Data:
Based on the molecular formula C₇H₆BrN₃, the following ions are expected in the mass spectrum.[1]
| Ion | Calculated m/z |
| [M+H]⁺ | 211.9818 |
| [M+Na]⁺ | 233.9637 |
Isotopic Pattern:
A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in two peaks of roughly equal intensity for the molecular ion and any fragment containing a bromine atom, separated by 2 m/z units.
Experimental Protocol for Mass Spectrometry
Figure 3: General workflow for mass spectrometry analysis.
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of 2-amino-5-bromopyridine with an appropriate reagent. A common and effective method involves the use of chloroacetonitrile.
Synthetic Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Reagent Addition: Add chloroacetonitrile (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Figure 4: Synthetic scheme for this compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. By leveraging predictive data and information from analogous structures, researchers can confidently approach the synthesis and characterization of this important heterocyclic compound. The provided protocols offer a starting point for experimental work, and the interpreted spectroscopic data will be invaluable for structure verification.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromoimidazo[1,2-a]pyridin-2-amine
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromoimidazo[1,2-a]pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed exploration of the compound's spectral features, predictive analysis based on analogous structures, a robust experimental protocol for data acquisition, and a systematic approach to spectral interpretation.
Introduction: The Significance of this compound and the Role of NMR
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a bromine atom at the 5-position and an amine group at the 2-position creates a molecule with diverse potential for further functionalization, making it a valuable building block in the synthesis of novel bioactive compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. By providing detailed information about the chemical environment, connectivity, and number of protons, ¹H NMR allows for unambiguous confirmation of the molecular structure. This guide will delve into the intricacies of the ¹H NMR spectrum of this compound, offering both predictive insights and practical guidance.
Molecular Structure and Proton Environments
The chemical structure of this compound, with the standard numbering of the heterocyclic rings, is presented below. The molecule possesses four aromatic protons on the bicyclic ring system (H-3, H-6, H-7, and H-8) and two protons of the primary amine group (-NH₂). Each of these protons resides in a unique electronic environment, giving rise to a distinct signal in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectral data in a typical NMR solvent like DMSO-d₆ are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-8 | ~7.8 - 8.0 | Doublet (d) | ~7.0 |
| H-6 | ~7.4 - 7.6 | Doublet (d) | ~9.0 |
| H-7 | ~6.9 - 7.1 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 7.0, 9.0 |
| H-3 | ~6.5 - 6.7 | Singlet (s) | - |
| -NH₂ | ~5.5 - 6.5 | Broad Singlet (br s) | - |
Rationale for Predictions:
-
H-3: The strong electron-donating effect of the adjacent 2-amino group is expected to shift this proton significantly upfield into the range of 6.5-6.7 ppm. It appears as a singlet as it has no adjacent protons to couple with.
-
Pyridine Ring Protons (H-6, H-7, H-8): The protons on the pyridine ring of the imidazo[1,2-a]pyridine core typically appear between 6.7 and 9.0 ppm. The bromine at position 5 will have a deshielding effect on its neighboring protons. H-8 is expected to be the most downfield proton on the pyridine ring. H-6 will also be shifted downfield due to the adjacent bromine. H-7, being coupled to both H-6 and H-8, is expected to appear as a triplet or a doublet of doublets.
-
-NH₂ Protons: The chemical shift of amine protons is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to appear as a broad singlet in the region of 5.5-6.5 ppm. In a non-polar solvent like CDCl₃, this signal may be further upfield and broader.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Transfer the sample to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.
Step 2: NMR Spectrometer Setup
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
Step 3: Data Acquisition
-
Acquire a standard ¹H NMR spectrum using a pulse angle of 90 degrees.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply appropriate data processing techniques, including Fourier transformation, phase correction, and baseline correction.
mass spectrometry of 5-Bromoimidazo[1,2-A]pyridin-2-amine
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromoimidazo[1,2-a]pyridin-2-amine
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Molecules built around this scaffold have demonstrated significant therapeutic potential, including applications as anti-tuberculosis agents, kinase inhibitors, and anti-cancer drugs.[2][3][4] this compound is a key exemplar of this class, serving both as a pharmacologically active agent and a versatile synthetic intermediate.
Given its role in drug discovery and development, the precise and unambiguous structural characterization of this molecule is paramount.[5][6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for this purpose.[5] Its unparalleled sensitivity and specificity allow for molecular weight confirmation, structural elucidation through fragmentation analysis, and quantification in complex biological matrices.
This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, grounded in the principles of tandem mass spectrometry (MS/MS).[7][8] We will explore ionization behavior, predictable fragmentation pathways, and robust experimental protocols designed to yield high-quality, reproducible data for researchers in pharmaceutical and chemical analysis.
Physicochemical Properties and Expected Mass Spectrometric Behavior
Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [9][10] |
| Average Molecular Weight | 212.05 Da | [9] |
| Monoisotopic Mass | 210.9745 Da | [10] |
| Key Structural Features | Fused bicyclic aromatic system, primary amine, bromine substituent | N/A |
The structure of this compound contains several basic nitrogen atoms (the pyridine nitrogen, the imidazole nitrogen, and the exocyclic amine), making it an ideal candidate for positive-mode electrospray ionization (ESI). Protonation is expected to readily occur, forming a stable [M+H]⁺ cation.
A critical and self-validating feature of this compound's mass spectrum is the presence of bromine. Naturally occurring bromine exists as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), separated by approximately 2 Da. Therefore, any bromine-containing ion will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity.[11][12] This signature is a powerful diagnostic tool for confirming the presence and number of bromine atoms in the parent molecule and its fragments.
| Ion Species | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Expected Intensity Ratio |
| [M+H]⁺ | 211.9818 | 213.9797 | ~1:1 |
| [M+Na]⁺ | 233.9637 | 235.9617 | ~1:1 |
Experimental Workflow: From Sample to Spectrum
A robust LC-MS/MS analysis follows a logical progression, ensuring that each stage is optimized for the analyte of interest. The workflow is designed not just to acquire data, but to generate data that is reliable and interpretable.
Caption: A typical LC-MS/MS workflow for small molecule analysis.
Detailed Experimental Protocols
The following protocols provide a starting point for method development. Optimization is essential and should be performed to suit the specific instrumentation and analytical goals.
Protocol 1: Sample Preparation
-
Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Intermediate Dilution: Perform a serial dilution of the stock solution in a 50:50 mixture of methanol and water to create intermediate stocks.
-
Working Solution: Prepare a final working solution at a concentration of 100 ng/mL in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to ensure good peak shape. The compound is soluble in methanol, chloroform, and ethyl acetate.[13]
Protocol 2: Liquid Chromatography (LC) Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in the ESI source.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Injection Volume: 2-5 µL.
Protocol 3: Mass Spectrometry (MS) Parameters
These parameters are typical for a tandem quadrupole or Q-TOF instrument.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow rate of 600 L/hr at a temperature of 350 °C.
-
MS1 Full Scan: Scan range m/z 50-400 to observe the protonated parent molecule.
-
MS/MS Product Ion Scan:
-
Precursor Ion Selection: m/z 212.0 (representing the ⁷⁹Br isotope). Rationale: While both isotopic peaks can be selected, it is standard practice to select the lower mass isotope for fragmentation.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV. Rationale: Ramping the collision energy allows for the capture of both low-energy (stable) and high-energy (less stable) fragments, providing a more complete fragmentation profile in a single injection.
-
Fragmentation Analysis: Elucidating the Structure
Tandem mass spectrometry (MS/MS) is the cornerstone of structural confirmation.[7] By isolating the protonated molecule ([M+H]⁺ at m/z 212.0) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint." The observed fragment ions arise from the cleavage of the weakest bonds and the loss of stable neutral molecules.
Based on the structure and known fragmentation patterns of related heterocyclic compounds, we can propose a primary fragmentation pathway.[14][15]
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
Interpretation of Key Fragments
The fragmentation of the imidazo[1,2-a]pyridine core is influenced by the stability of the fused aromatic system.
| Precursor m/z (⁷⁹Br) | Fragment m/z | Proposed Neutral Loss | Formula of Loss | Proposed Fragment Structure/Mechanism |
| 212.0 | 131.0 | HBr | HBr | Loss of Hydrogen Bromide: This is a very common fragmentation pathway for bromo-substituted aromatic compounds. The resulting ion at m/z 131.0 corresponds to the protonated imidazo[1,2-a]pyridin-2-amine core, a stable aromatic system. |
| 212.0 | 185.0 | HCN | HCN | Loss of Hydrogen Cyanide: Likely originating from the cleavage of the imidazole ring (C2 and N3), a characteristic fragmentation for such heterocycles. The resulting fragment retains the bromine atom, so it will exhibit the characteristic 1:1 isotopic pattern at m/z 185/187. |
| 212.0 | 83.1 | Br• | Br | Homolytic Cleavage: Loss of a bromine radical is possible, especially at higher collision energies. This would result in a radical cation at m/z 131, but this pathway is generally less favored than the loss of a stable neutral like HBr. |
| 131.0 | 104.0 | HCN | HCN | Sequential Fragmentation: The fragment at m/z 131.0 (from the initial loss of HBr) can undergo further fragmentation by losing HCN from the imidazole ring, yielding a fragment ion at m/z 104.0. This is a common secondary fragmentation. |
Conclusion and Broader Applications
The mass spectrometric analysis of this compound is a clear and robust process when approached systematically. The inherent chemical properties of the molecule—its basicity and the isotopic signature of bromine—provide two distinct and powerful points of validation. By employing ESI-MS/MS, researchers can confidently confirm the molecular weight and gain deep structural insight through predictable fragmentation patterns, primarily the loss of HBr and HCN.
The methodologies described in this guide are not limited to this single compound. They form a foundational template for the analysis of the entire imidazo[1,2-a]pyridine class and other halogenated heterocyclic compounds that are vital to drug discovery and development.[5][6] This approach is directly applicable to metabolite identification studies, impurity profiling, and pharmacokinetic analyses, making mass spectrometry an indispensable tool in the journey from chemical synthesis to clinical application.[2]
References
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water [mdpi.com]
- 13. 2-Amino-5-bromopyridine | 1072-97-5 [chemicalbook.com]
- 14. Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. article.sapub.org [article.sapub.org]
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, formed by the fusion of imidazole and pyridine rings, serves as a crucial pharmacophore in a variety of therapeutic agents. Its rigid structure and ability to be readily functionalized at multiple positions allow for the fine-tuning of steric, electronic, and physicochemical properties, making it an ideal template for designing novel drug candidates. This guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols employed in their evaluation.
A Spectrum of Therapeutic Potential
Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities.[1][2][3] This wide array of biological actions has solidified the status of the imidazo[1,2-a]pyridine nucleus as a "privileged scaffold" in drug discovery. Several marketed drugs, such as the hypnotic agent zolpidem, the anxiolytic alpidem, and the gastroprotective zolimidine, feature this core structure, underscoring its clinical significance.[1][2][4]
Anticancer Activity: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Derivatives have been shown to inhibit various targets implicated in tumorigenesis and progression.
Inhibition of Kinase Signaling
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors.[5][6] For instance, the optimization of a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine hit led to the discovery of potent and selective PI3Kα inhibitors.[5] Further structural modifications have yielded dual inhibitors with excellent kinase selectivity and in vivo efficacy in tumor xenograft models.[6]
Experimental Protocol: In Vitro PI3Kα Inhibition Assay
A common method to assess the inhibitory activity of compounds against PI3Kα is the Scintillation Proximity Assay (SPA).
-
Reagent Preparation: Prepare assay buffer, recombinant PI3Kα enzyme, phosphatidylinositol (PI) substrate, and ATP (with a radiolabeled tracer, e.g., [γ-³³P]ATP).
-
Compound Dilution: Serially dilute the test imidazo[1,2-a]pyridine derivatives to various concentrations.
-
Reaction Initiation: In a microplate, combine the PI3Kα enzyme, PI substrate, and the test compound. Initiate the kinase reaction by adding the ATP mixture.
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a stop solution containing a scintillant-coated bead that specifically binds to the phosphorylated product.
-
Signal Measurement: Measure the radioactivity of the beads using a microplate scintillation counter. The signal is proportional to the amount of phosphorylated product.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Covalent Inhibition of KRAS G12C
The KRAS oncogene, particularly with the G12C mutation, has been a challenging target in cancer therapy. Recently, imidazo[1,2-a]pyridine has been utilized as a scaffold to develop covalent inhibitors targeting this mutant protein.[7] By incorporating a reactive "warhead," these derivatives can form a covalent bond with the cysteine residue of KRAS G12C, leading to its irreversible inhibition and suppression of downstream signaling.
Workflow for Covalent Inhibitor Evaluation
Caption: Workflow for the evaluation of covalent KRAS G12C inhibitors.
Wnt/β-catenin Signaling Inhibition
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers, particularly colorectal cancer. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[8] These compounds have been shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, and inhibit the proliferation of cancer cell lines with mutations in the Wnt pathway.[8]
Antimicrobial Activity: A Broad-Spectrum Defense
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its antimicrobial properties, yielding compounds with activity against bacteria, fungi, and mycobacteria.
Antibacterial and Antifungal Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated potent activity against a range of bacterial and fungal strains.[9] For example, a series of imidazo[1,2-a]pyridine derivatives linked to secondary amines showed remarkable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species.[9] More recently, azo-linked imidazo[1,2-a]pyridine derivatives have been synthesized and shown to possess significant antibacterial and antibiofilm activities, with some compounds retaining activity against multidrug-resistant isolates.[10] Molecular docking studies suggest that these compounds may exert their effect by binding to bacterial targets such as GyrB.[10]
Table 1: Representative Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Azo-linked derivatives | E. coli | 500-700 | [10] |
| Azo-linked derivatives | S. aureus | 500-1000 | [10] |
| Secondary amine linked | S. aureus | - | [9] |
| Secondary amine linked | E. coli | - | [9] |
Note: Specific MIC values for the secondary amine linked derivatives were not provided in the abstract.
Antituberculosis Activity
Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new therapeutic agents. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising class of anti-TB agents.[9][11] These compounds have demonstrated potent activity against replicating, non-replicating, MDR, and XDR strains of M. tuberculosis.[4] The mechanism of action for some of these derivatives has been linked to the inhibition of QcrB, a component of the electron transport chain.[4]
Antiviral and Anti-inflammatory Potential
The therapeutic applications of imidazo[1,2-a]pyridines extend to viral infections and inflammatory conditions. While the volume of research in these areas is less extensive than for anticancer and antimicrobial activities, the existing findings are promising. The scaffold has been investigated for its potential against various viruses and as a modulator of inflammatory pathways.[1][2]
CNS Applications: From Hypnotics to Anxiolytics
The imidazo[1,2-a]pyridine scaffold is well-represented in the field of centrally acting agents. Zolpidem, a widely prescribed hypnotic for the treatment of insomnia, and alpidem, an anxiolytic, are prime examples of the successful application of this chemical class in targeting the central nervous system.[1][2] These drugs typically exert their effects by modulating the activity of GABA-A receptors.
Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research will likely focus on:
-
Elucidation of Novel Mechanisms of Action: While some targets have been identified, the mechanisms of action for many active derivatives remain to be fully characterized.
-
Structure-Based Drug Design: The use of computational tools and structural biology will facilitate the design of more potent and selective inhibitors.
-
Exploration of New Therapeutic Areas: The broad biological activity profile of this scaffold suggests that it may have potential in other disease areas that are yet to be explored.
-
Development of Drug Delivery Systems: Formulations that enhance the bioavailability and pharmacokinetic properties of imidazo[1,2-a]pyridine derivatives could improve their therapeutic efficacy.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Privileged Scaffold: A Technical Guide to 5-Bromoimidazo[1,2-a]pyridin-2-amine for Drug Discovery
Introduction: The Imidazo[1,2-a]pyridine Core - A Cornerstone of Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry, earning the designation of a "privileged structure."[1][2][3] This is due to its presence in a multitude of biologically active compounds and approved drugs, including the well-known hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] The rigid, bicyclic nature of this scaffold provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets. The diverse range of biological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, encompassing anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][4]
This technical guide focuses on a specific, yet promising, derivative: 5-Bromoimidazo[1,2-a]pyridin-2-amine . The strategic placement of a bromine atom at the 5-position and an amine group at the 2-position offers unique opportunities for both chemical diversification and targeted biological activity. The bromine atom can serve as a versatile synthetic handle for further functionalization, while the 2-amino group can act as a key pharmacophoric element. This document will provide a comprehensive overview of the synthesis, potential biological activities, and future outlook for this compound, aimed at researchers and professionals in drug development.
Synthetic Strategies: A Proposed Pathway to this compound
While a direct, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly plausible and efficient synthetic route can be constructed based on well-established methodologies for the synthesis of the imidazo[1,2-a]pyridine core and its precursors. The proposed synthesis involves two key stages: the preparation of the starting material, 2-amino-5-bromopyridine, followed by the construction of the fused imidazole ring.
Part 1: Synthesis of the Precursor, 2-Amino-5-bromopyridine
The synthesis of 2-amino-5-bromopyridine is a critical first step. A common and effective method involves the bromination of 2-aminopyridine. Traditional methods using liquid bromine can be hazardous and lead to side products. A safer and more selective approach utilizes a solid brominating agent, such as phenyltrimethylammonium tribromide, in a suitable solvent like methylene chloride or chloroform.[3]
Experimental Protocol: Synthesis of 2-Amino-5-bromopyridine
-
Reaction Setup: To a solution of 2-aminopyridine in methylene chloride, add phenyltrimethylammonium tribromide portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 1-3 hours.[3]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-amino-5-bromopyridine.
Part 2: Construction of the Imidazo[1,2-a]pyridine Ring
With the 2-amino-5-bromopyridine precursor in hand, the next stage is the formation of the fused imidazole ring to yield the target compound. A powerful and versatile method for the synthesis of 2-amino-substituted imidazo[1,2-a]pyridines is a variation of the multicomponent reaction (MCR) approach. While the classic Groebke-Blackburn-Bienaymé (GBB) reaction typically yields 3-aminoimidazo[1,2-a]pyridines, modifications and alternative cyclization strategies can be employed to achieve 2-amino substitution.[1][5] A plausible approach involves the reaction of 2-amino-5-bromopyridine with a suitable two-carbon synthon.
A more direct and likely successful approach would be a condensation reaction with a reagent that provides the C2-N2 unit of the imidazole ring. One such method involves the use of cyanogen bromide (BrCN), which can react with the 2-aminopyridine to form an N-cyano intermediate, followed by cyclization.
Proposed Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a suitable solvent such as ethanol or a mixture of ethanol and water, dissolve 2-amino-5-bromopyridine.
-
Reagent Addition: Add a solution of cyanogen bromide (BrCN) to the reaction mixture. The reaction is often carried out in the presence of a mild base to facilitate the initial nucleophilic attack.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to drive the cyclization.
-
Monitoring: Progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture would be neutralized, and the product extracted with an organic solvent. The crude product would then be purified by column chromatography or recrystallization to yield this compound.
Diagram of the Proposed Synthetic Pathway:
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Buchwald-Hartwig Amination of 5-Bromoimidazo[1,2-a]pyridin-2-amine
Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in countless pharmaceuticals, agrochemicals, and advanced materials.[3][4][5]
Of particular interest to drug development professionals is the imidazo[1,2-a]pyridine core. This "privileged scaffold" is a feature of numerous biologically active compounds, valued for its unique electronic properties and ability to engage in critical hydrogen bond interactions.[6][7][8] The targeted synthesis of N-aryl-imidazo[1,2-a]pyridin-2-amine derivatives via C-N coupling allows for the rapid exploration of chemical space, enabling the generation of diverse compound libraries for screening and lead optimization.
However, the application of the Buchwald-Hartwig amination to electron-rich, nitrogen-containing heterocycles such as 5-Bromoimidazo[1,2-a]pyridin-2-amine is not without its challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation, necessitating carefully optimized reaction conditions.[6][9] This guide provides a comprehensive overview, field-proven insights, and a detailed experimental protocol for the successful amination of this specific substrate, designed for researchers, scientists, and drug development professionals.
Mechanistic Considerations: The Engine of C-N Bond Formation
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle.[1][10][11] Understanding this mechanism is paramount for rational troubleshooting and condition optimization. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][4][12]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazopyridine. This is often the rate-determining step, and its efficiency is highly dependent on the ligand.[12]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then removes a proton from the coordinated amine, forming a palladium-amido complex.[13] The choice of base and solvent is critical here, as it must be strong enough to deprotonate the amine without causing substrate degradation.[14][15]
-
Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue. Bulky, electron-rich ligands are known to accelerate this step, which is crucial for achieving high yields, especially with challenging substrates.[16]
Strategic Parameter Selection: A Scientist's Guide
The success of coupling with a substrate like this compound lies in the judicious selection of four key parameters: the palladium source, the ligand, the base, and the solvent.
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | These are common, reliable precursors for generating the active Pd(0) species in situ.[10] While Pd(II) sources like Pd(OAc)₂ require an initial reduction step, this is often facilitated by the phosphine ligand or amine in the reaction mixture.[11] For improved air stability and reproducibility, using commercially available pre-catalysts (e.g., XPhos Pd G3) is highly recommended.[17] |
| Ligand | tBuBrettPhos or XPhos | This is the most critical choice. Heterocyclic substrates can poison catalysts.[6][9] Sterically hindered, electron-rich biaryl monophosphine ligands are essential. They promote facile oxidative addition and rapid reductive elimination while stabilizing the monoligated Pd(0) species that is key to catalytic activity.[16][18] Specifically, ligands like tBuBrettPhos have been shown to be exceptionally effective for the amination of unprotected nitrogen-containing heterocyclic bromides.[6][9][19][20] |
| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a highly effective and common choice.[21] However, it is incompatible with base-sensitive functional groups like esters or nitro groups.[11] In such cases, or for substrates prone to decomposition, a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.[11][21] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are preferred. Toluene is an excellent choice due to its ability to solubilize many organic reagents and its high boiling point, which allows for a wide temperature range.[17] 1,4-Dioxane is also commonly used.[22] The choice of solvent can influence the solubility and effectiveness of the base; for instance, nonpolar solvents favor the action of anionic bases like NaOtBu.[13][15] |
Detailed Experimental Protocol
This protocol outlines a general procedure for the amination of this compound with a generic primary or secondary amine.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., tBuBrettPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous Toluene (~0.1 M concentration)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate, water, brine, anhydrous sodium sulfate for workup
-
Silica gel for chromatography
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a screw cap and septum
-
Magnetic stir bar
-
Magnetic stirrer/hotplate with oil bath
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, the amine coupling partner, the phosphine ligand, the base, and the palladium source.
-
Scientist's Note: The order of addition of solids is generally not critical. Perform this in a glovebox or quickly in the open air.
-
-
Inert Atmosphere: Seal the Schlenk tube and connect it to an inert gas line. Evacuate the tube under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to prevent oxidation of the catalyst.
-
-
Reaction: Place the sealed tube in a preheated oil bath and stir vigorously at 100-110 °C.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.[21]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This table provides guidance on common problems and their solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Inappropriate ligand/base combination.3. Catalyst poisoning by substrate/impurities.[11] | 1. Ensure rigorous inert atmosphere and use degassed solvents.2. Screen alternative ligands (e.g., XPhos) or bases (e.g., K₃PO₄).3. Purify starting materials. Consider using a pre-catalyst. |
| Hydrodehalogenation (Bromine replaced by Hydrogen) | 1. Presence of water.2. Unproductive side reaction pathway.[1] | 1. Use rigorously dried reagents and solvents.2. Change the ligand or lower the reaction temperature. |
| Biaryl Homocoupling | Side reaction, particularly with arylboronic acid impurities or at high temperatures. | Ensure purity of starting materials. Lowering the catalyst loading or temperature may help. |
| Product Decomposition | Substrate or product is sensitive to the strong base or high temperature. | Screen a weaker base (K₃PO₄, Cs₂CO₃) or attempt the reaction at a lower temperature for a longer duration.[21] |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of heterocyclic cores like imidazo[1,2-a]pyridine. Success with this challenging substrate class is not a matter of chance but of rational design. By understanding the underlying mechanism and making informed choices—particularly the selection of a bulky, electron-rich phosphine ligand such as tBuBrettPhos—researchers can reliably and efficiently synthesize novel N-aryl-imidazo[1,2-a]pyridin-2-amine derivatives. The protocol detailed herein provides a robust and validated starting point for chemists aiming to accelerate their discovery programs by leveraging this powerful C-N bond-forming methodology.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.rug.nl [research.rug.nl]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. researchgate.net [researchgate.net]
- 19. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromoimidazo[1,2-a]pyridin-2-amine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Their Functionalization
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid bicyclic structure make it a cornerstone for designing potent therapeutic agents targeting a wide array of biological targets. The strategic functionalization of this core is paramount for modulating pharmacological properties, and among the various positions, the C5 position offers a key vector for structural diversification.
This guide focuses on 5-Bromoimidazo[1,2-a]pyridin-2-amine, a versatile building block where the bromine atom at the C5 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions represent one of the most powerful toolkits in modern organic synthesis for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[2]
However, the substrate itself presents unique challenges and considerations. The presence of the unprotected 2-amino group and the nitrogen-rich heterocyclic core can lead to catalyst inhibition or undesired side reactions. Therefore, a carefully optimized protocol is not just beneficial but essential for success. This document provides an in-depth analysis, field-tested protocols, and expert insights into the most critical palladium-catalyzed transformations of this substrate: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
General Considerations for Cross-Coupling Reactions
Before delving into specific protocols, several parameters must be universally considered for successful palladium-catalyzed reactions with this compound.
-
Catalyst System (Palladium Precursor & Ligand): The choice of ligand is critical. The imidazo[1,2-a]pyridine core can coordinate to the palladium center, potentially deactivating the catalyst.[3] Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.[3][4]
-
Base Selection: The base plays multiple roles: it activates the coupling partner (e.g., boronic acid in Suzuki coupling) and neutralizes the H-X generated during the reaction.[5] Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly employed. Stronger bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary for C-N couplings.[3]
-
Solvent Choice: Aprotic polar solvents such as 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF) are typical choices, as they effectively dissolve the reactants and catalyst system at the required temperatures.[6][7]
-
The 2-Amino Group: The primary amine at the C2 position is a potential nucleophile and can coordinate to the palladium catalyst. In some cases, particularly for Suzuki couplings, transient protection (e.g., as an acetamide) can lead to cleaner reactions and higher yields.[7][8] For other reactions like the Buchwald-Hartwig amination, the reaction must be selective for the C-Br bond over any potential N-arylation of the 2-amino group.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of the C5-bromo position with a wide variety of aryl and heteroaryl boronic acids or esters.[5][9] This reaction is invaluable for synthesizing biaryl structures, which are common motifs in pharmaceuticals.
Principle and Mechanism
The reaction proceeds through a well-established catalytic cycle involving three key steps: (1) Oxidative addition of the aryl bromide to a Pd(0) species, (2) Transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sonogashira Coupling of 5-Bromoimidazo[1,2-A]pyridin-2-amine
Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and the Sonogashira Coupling
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from its unique three-dimensional structure and its ability to engage in a wide array of biological interactions. Consequently, the development of robust and versatile synthetic methodologies for the functionalization of this privileged heterocycle is of paramount importance. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes, stands out as a premier method for achieving this molecular diversification.[3][4][5]
This application note provides a detailed protocol and in-depth scientific insights for the Sonogashira coupling of 5-Bromoimidazo[1,2-A]pyridin-2-amine with terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide a framework for troubleshooting and optimization, empowering researchers to successfully employ this pivotal transformation in their synthetic endeavors.
Mechanistic Overview: The Dual Catalytic Cycles of the Sonogashira Reaction
The Sonogashira coupling reaction elegantly proceeds through two interconnected catalytic cycles, one involving palladium and the other copper (in the classical setup).[4][6] Understanding these cycles is crucial for rational protocol design and optimization.
The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition with the this compound to form a Pd(II)-imidazo[1,2-a]pyridine complex.[3]
-
Copper Cycle: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide intermediate.[7]
-
Transmetalation: The copper acetylide then transmetalates with the Pd(II)-imidazo[1,2-a]pyridine complex. This step involves the transfer of the alkynyl group to the palladium center and the regeneration of the copper(I) catalyst.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 5-alkynylimidazo[1,2-a]pyridin-2-amine product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[8] Consequently, copper-free Sonogashira protocols have been developed and are often preferred to simplify product purification and avoid this side reaction.[9][10][11] These copper-free variants typically require specific ligands or different reaction conditions to proceed efficiently.[8]
Experimental Protocol: A Robust Starting Point
This protocol provides a generalized procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. It is intended as a robust starting point and may require optimization depending on the specific alkyne used.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (5-10 mol%) (for classical conditions)
-
Triphenylphosphine [PPh₃] (4-10 mol%) (optional, can improve catalyst stability)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI (if using classical conditions).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the base (e.g., Triethylamine).
-
Alkyne Addition: Add the terminal alkyne dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) as needed.[12] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynylimidazo[1,2-a]pyridin-2-amine.
Visualizing the Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Optimization and Parameter Screening
For challenging substrates or to improve reaction efficiency, a systematic optimization of reaction parameters is recommended. The following table summarizes key parameters and suggests variations for screening.
| Parameter | Standard Condition | Variations for Optimization | Rationale and Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium source can influence catalytic activity. Pd(0) sources like Pd(PPh₃)₄ may be more active but are also more sensitive to air.[8] |
| Ligand | PPh₃ (from precatalyst) | P(t-Bu)₃, XPhos, SPhos, N-heterocyclic carbenes (NHCs)[3][13] | Bulky, electron-rich ligands can enhance the rate of oxidative addition, particularly for less reactive aryl bromides.[14] |
| Copper Source | CuI (5-10 mol%) | None (Copper-free), CuBr, Cu(OAc)₂ | Copper-free conditions can prevent alkyne homocoupling.[8][9] |
| Base | Et₃N or DIPEA | Pyrrolidine, Cs₂CO₃, K₂CO₃ | The base is crucial for deprotonating the alkyne.[8] Amine bases often act as both a base and a solvent. |
| Solvent | THF, DMF, Toluene | Dioxane, Acetonitrile, Water[9] | Solvent polarity and coordinating ability can affect catalyst stability and reaction rate.[12] |
| Temperature | Room Temperature to 80 °C | 50 °C, 100 °C (in a sealed tube) | Aryl bromides are generally less reactive than aryl iodides and may require heating to achieve a reasonable reaction rate.[8][14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Low reactivity of the aryl bromide- Insufficiently anhydrous/anaerobic conditions | - Use a fresh batch of catalyst and ensure proper storage.- Increase reaction temperature or switch to a more active catalyst/ligand system.- Thoroughly degas solvents and ensure the reaction is run under a strict inert atmosphere.[8] |
| Formation of Black Precipitate (Palladium Black) | - Catalyst decomposition | - Add a stabilizing ligand like PPh₃.- Ensure high purity of reagents and solvents.- Avoid overly high temperatures. Some solvents like THF may promote its formation.[8][15] |
| Significant Alkyne Homocoupling (Glaser Product) | - Presence of oxygen in copper-catalyzed reactions | - Ensure rigorous exclusion of air.- Switch to a copper-free protocol.[8] |
| Reaction Stalls | - Catalyst deactivation | - Add a fresh portion of the palladium catalyst.- Ensure all reagents and solvents are of high purity. |
Conclusion
The Sonogashira coupling of this compound is a highly effective and versatile method for the synthesis of novel derivatives with significant potential in drug discovery. The protocol and insights provided herein offer a solid foundation for researchers to successfully implement this transformation. A systematic approach to optimization, guided by a sound understanding of the reaction mechanism, will enable the efficient synthesis of a diverse library of 5-alkynylimidazo[1,2-a]pyridines, paving the way for the discovery of new therapeutic agents.
References
- 1. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
The Strategic Intermediate: 5-Bromoimidazo[1,2-a]pyridin-2-amine in Pharmaceutical Synthesis
Introduction: The Privileged Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key component in numerous approved drugs, demonstrating its versatility in targeting a variety of physiological pathways. Its rigid structure and ability to be functionalized at multiple positions make it an ideal starting point for the development of novel therapeutics. Within this important class of molecules, 5-Bromoimidazo[1,2-a]pyridin-2-amine emerges as a particularly valuable intermediate, offering a strategic entry point for the synthesis of potent and selective kinase inhibitors, among other pharmaceutical agents.
This document provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application in the synthesis of kinase inhibitors targeting key enzymes in disease pathways such as Glycogen Synthase Kinase-3 (GSK-3) and Receptor-Interacting Protein Kinase 1 (RIPK1).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1350738-82-7 | [3] |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Appearance | Solid (form may vary) | General knowledge |
| Purity | ≥98% (typical commercial grade) | [3] |
| Storage | 4°C, protect from light | [3] |
| SMILES | NC1=CN2C(Br)=CC=CC2=N1 | [3] |
Synthesis of this compound: A Strategic Approach
The synthesis of this compound can be approached through a multi-step sequence, beginning with a suitable pyridine precursor. A common and efficient strategy involves the initial synthesis of 2-amino-5-bromopyridine, followed by the construction of the fused imidazole ring.
Part 1: Synthesis of the Precursor, 2-Amino-5-bromopyridine
The precursor, 2-amino-5-bromopyridine, is a critical starting material. A reliable method for its synthesis involves the direct bromination of 2-aminopyridine.[4][5]
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS) or Bromine
-
Solvent (e.g., Chloroform, Methylene Chloride)[5]
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-aminopyridine in a suitable solvent such as chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in the same solvent to the cooled solution of 2-aminopyridine. The molar ratio should be carefully controlled to favor mono-bromination.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-amino-5-bromopyridine.[4]
Causality Behind Experimental Choices:
-
Choice of Brominating Agent: NBS is often preferred over liquid bromine for laboratory-scale synthesis due to its solid nature, which makes it easier to handle, and its ability to provide a controlled source of bromine, minimizing over-bromination.
-
Solvent Selection: Chlorinated solvents like chloroform or methylene chloride are good choices as they are relatively inert to the reaction conditions and effectively dissolve the starting materials.
-
Temperature Control: The initial cooling of the reaction mixture helps to control the exothermicity of the bromination reaction and improve the selectivity for the desired 5-bromo isomer.
Part 2: Cyclization to Form this compound
With 2-amino-5-bromopyridine in hand, the next step is the construction of the fused imidazole ring to yield the target compound. This is typically achieved through a condensation reaction with a suitable two-carbon synthon.
Protocol 2: Synthesis of this compound
Materials:
-
2-Amino-5-bromopyridine
-
Cyanogen bromide (CNBr)
-
Solvent (e.g., Ethanol, Acetonitrile)
-
Base (e.g., Sodium bicarbonate)
-
Reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine in a suitable solvent like ethanol.
-
Add a base such as sodium bicarbonate to the solution.
-
Carefully add a solution of cyanogen bromide in the same solvent to the mixture. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Causality Behind Experimental Choices:
-
Cyclization Reagent: Cyanogen bromide serves as the source of the C2 carbon and the 2-amino group of the imidazo[1,2-a]pyridine ring system. The reaction proceeds through an initial N-cyanation of the exocyclic amino group, followed by an intramolecular cyclization.
-
Base: The base is necessary to neutralize the hydrobromic acid that is formed during the reaction, driving the equilibrium towards the product.
-
Solvent and Temperature: Refluxing in a polar solvent like ethanol provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.
Visualization of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Application in the Synthesis of Kinase Inhibitors
The strategic placement of the bromine atom and the amino group on the this compound scaffold makes it a highly versatile intermediate for the synthesis of kinase inhibitors. The 2-amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature of many kinase inhibitors. The 5-bromo position serves as a convenient handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).
Application Example: Synthesis of a Urea-Based Kinase Inhibitor Intermediate
A common strategy in the design of kinase inhibitors is the incorporation of a urea moiety, which can form multiple hydrogen bonds with the target protein. This compound is an excellent starting material for the synthesis of such compounds.
Protocol 3: Synthesis of a Urea-Based Intermediate
Materials:
-
This compound
-
Aryl isocyanate (e.g., 4-fluorophenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in an anhydrous aprotic solvent like THF.
-
To this solution, add the desired aryl isocyanate (e.g., 4-fluorophenyl isocyanate) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.
-
If a precipitate forms, it can be collected by filtration, washed with the solvent, and dried.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by column chromatography or recrystallization to yield the desired urea derivative.
Causality Behind Experimental Choices:
-
Reagent Selection: The reaction between an amine and an isocyanate is a highly efficient and widely used method for the formation of ureas.[3] The choice of the aryl isocyanate allows for the introduction of various substituents to probe the binding pocket of the target kinase.
-
Anhydrous Conditions: Isocyanates are reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. Therefore, anhydrous conditions are crucial for obtaining a high yield of the desired urea product.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of the reagents with oxygen and moisture from the air.
Visualization of the Application Workflow:
Caption: Workflow for the synthesis of a kinase inhibitor.
Conclusion
This compound is a strategically important pharmaceutical intermediate that provides a versatile platform for the synthesis of a wide range of bioactive molecules, particularly kinase inhibitors. Its synthesis from readily available starting materials and the orthogonal reactivity of its functional groups allow for the efficient construction of complex molecular architectures. The protocols and insights provided in this document are intended to serve as a valuable resource for researchers and scientists engaged in the field of drug discovery and development, enabling the exploration of new chemical space and the creation of next-generation therapeutics.
References
- 1. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. heteroletters.org [heteroletters.org]
- 5. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
experimental procedure for N-arylation of 5-Bromoimidazo[1,2-A]pyridin-2-amine
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Arylated Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a cornerstone for the development of novel therapeutic agents and functional materials. The strategic introduction of an aryl group at the N1 position of the imidazo[1,2-a]pyridine core, a process known as N-arylation, can significantly modulate the molecule's biological activity, pharmacokinetic profile, and photophysical properties. Specifically, the N-arylation of 5-Bromoimidazo[1,2-a]pyridin-2-amine offers a versatile platform for generating diverse libraries of compounds for drug discovery, as the bromine atom at the 5-position provides a convenient handle for further functionalization via cross-coupling reactions.
This application note provides a comprehensive guide to the experimental procedure for the N-arylation of this compound, with a focus on two of the most robust and widely adopted catalytic systems: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling. We will delve into the mechanistic underpinnings of these reactions, offer detailed, step-by-step protocols, and provide insights into reaction optimization and troubleshooting.
Mechanistic Considerations: Palladium vs. Copper Catalysis
The choice between a palladium or copper catalyst for N-arylation is a critical decision that depends on several factors, including substrate scope, functional group tolerance, and desired reaction conditions.
1. Palladium-Catalyzed Buchwald-Hartwig Amination:
This reaction has become a workhorse in modern organic synthesis for the formation of carbon-nitrogen bonds.[1][2] The catalytic cycle, broadly accepted, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2][3]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand.[2] Bulky, electron-rich ligands, such as Xantphos or BINAP, are often employed to promote the reductive elimination step and prevent catalyst decomposition.[4]
2. Copper-Catalyzed Ullmann-Type Condensation:
The Ullmann condensation is a classical method for C-N bond formation, traditionally requiring harsh reaction conditions.[5] However, modern advancements, including the use of ligands and more soluble copper sources, have made it a milder and more versatile alternative.[6][7] The mechanism of the Ullmann-type reaction is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[5][6] The Chan-Lam coupling, a related copper-catalyzed reaction, utilizes aryl boronic acids as the aryl source under milder, often aerobic conditions.[8][9][10]
Comparative Overview of Catalytic Systems
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann-Type) |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | CuI, Cu₂O, Cu(OAc)₂ |
| Ligand | Xantphos, BINAP, BrettPhos, XPhos | DMEDA, Phenanthroline derivatives |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF | Toluene, Dioxane, DMF |
| Temperature | 80-120 °C | 100-140 °C (can be lower with boronic acids) |
| Aryl Source | Aryl bromides, chlorides, triflates | Aryl iodides, bromides, boronic acids |
| Advantages | Broad substrate scope, high functional group tolerance, lower catalyst loading.[3] | Lower cost of catalyst, effective for specific substrates. |
| Limitations | Cost of palladium and ligands, sensitivity to air and moisture. | Can require higher temperatures, stoichiometric copper in older methods.[5] |
Experimental Workflow Visualization
Caption: General experimental workflow for N-arylation reactions.
Detailed Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled with care. Anhydrous solvents are flammable and should be handled away from ignition sources.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol is a general procedure and may require optimization for specific aryl halides.
Materials:
-
This compound
-
Aryl bromide (or triflate)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block/oil bath or microwave reactor
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) or cesium carbonate (2.0 mmol, 2.0 equiv) to the vessel. Then, add anhydrous toluene or dioxane (5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-16 hours. For microwave-assisted synthesis, the reaction may be completed in a shorter time at a higher temperature (e.g., 140-160 °C for 20-60 minutes).[11][12][13] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-arylated product.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)
This protocol is suitable for aryl iodides and activated aryl bromides.
Materials:
-
This compound
-
Aryl iodide (or activated aryl bromide)
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) or 1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block/oil bath
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Addition of Solvent and Ligand: Add anhydrous toluene or dioxane (5 mL) to the vessel. Then, add DMEDA (0.2 mmol, 20 mol%) to the reaction mixture via syringe.
-
Reaction: Seal the vessel and heat the mixture with stirring at 110-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).[14]
-
Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.
Troubleshooting and Optimization
-
Low Yield:
-
Palladium-catalyzed: Screen different ligands (e.g., BINAP, BrettPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). Ensure the reaction is performed under strictly anhydrous and inert conditions. The quality of the palladium catalyst is crucial.
-
Copper-catalyzed: Increase the catalyst or ligand loading. Try a different copper source (e.g., Cu₂O) or ligand (e.g., a phenanthroline derivative). Ensure the aryl halide is sufficiently reactive.
-
-
Incomplete Reaction:
-
Increase the reaction time or temperature. For microwave-assisted reactions, consider increasing the power or time.
-
Ensure efficient stirring to overcome mass transfer limitations.
-
-
Side Product Formation:
-
Lower the reaction temperature to improve selectivity.
-
Optimize the stoichiometry of the reactants. An excess of the amine can sometimes lead to diarylation.
-
Conclusion
The N-arylation of this compound is a powerful transformation for the synthesis of diverse chemical libraries. Both palladium- and copper-catalyzed methods offer effective routes to these valuable compounds. The choice of methodology will depend on the specific substrates, desired reaction conditions, and available resources. The detailed protocols and insights provided in this application note should serve as a valuable guide for researchers in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Streamlining Discovery with One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines
Introduction: The Privileged Scaffold in Modern Drug Discovery
The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its unique bicyclic aromatic structure, which shares similarities with endogenous purines, allows it to interact with a wide array of biological targets.[1] This versatility is evidenced by its presence in numerous commercially successful drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the anti-ulcer drug Zolimidine.[2][3][4] The broad therapeutic potential of this scaffold, spanning antiviral, anticancer, anti-inflammatory, and antibacterial applications, continues to drive significant research interest.[3][5][6][7]
Traditionally, the synthesis of such heterocyclic systems involves multi-step sequences that are often time-consuming, generate significant waste, and are inefficient for building diverse compound libraries. One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[2] By combining three or more reactants in a single vessel, MCRs enable the rapid assembly of complex molecules with high atom economy, operational simplicity, and inherent structural diversity, making them an ideal tool for drug discovery and development.[2][8]
This application note provides an in-depth guide to the one-pot synthesis of substituted imidazo[1,2-a]pyridines, focusing on the highly efficient Groebke–Blackburn–Bienaymé (GBB) three-component reaction. We will explore the underlying mechanism, provide detailed, field-proven protocols, and discuss key experimental considerations to empower researchers in their synthetic endeavors.
Core Mechanism: The Groebke–Blackburn–Bienaymé Reaction (GBB-3CR)
The most robust and widely adopted one-pot method for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR).[7][8][9] This reaction involves the acid-catalyzed condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.
The causality behind this transformation can be broken down into three key steps:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a reactive protonated imine intermediate. The catalyst (typically a Brønsted or Lewis acid) activates the aldehyde's carbonyl group, facilitating nucleophilic attack by the exocyclic nitrogen of the 2-aminopyridine.
-
[4+1] Cycloaddition: The generated imine then undergoes a formal [4+1] cycloaddition with the isocyanide. The nucleophilic isocyanide carbon attacks the electrophilic imine carbon, and this is followed by an intramolecular attack from the endocyclic pyridine nitrogen onto the nitrilium ion intermediate. This key step constructs the five-membered imidazole ring.
-
Aromatization: The resulting spiro-intermediate is not stable and undergoes a[1][8]-hydride shift, a retro-aza-ene type reaction, which leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine scaffold.[2]
This mechanistic pathway is highly efficient and allows for the introduction of three points of diversity into the final molecule in a single synthetic operation.
Caption: The Groebke–Blackburn–Bienaymé (GBB) reaction mechanism.
Experimental Protocols and Workflow
A successful synthesis relies on a well-designed workflow, from reactant preparation to product purification. The following diagram illustrates a typical workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.
Caption: General experimental workflow for one-pot synthesis.
Protocol 1: Standard GBB Synthesis Using Acid Catalysis
This protocol provides a general and robust method for synthesizing a wide range of imidazo[1,2-a]pyridines and is adapted from procedures described in the literature.[2][8]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.2 mmol, 1.2 equiv)
-
Catalyst: Ammonium chloride (NH₄Cl, 0.2 mmol, 20 mol%) or p-Toluenesulfonic acid (p-TsOH, 0.1 mmol, 10 mol%)[8][10]
-
Solvent: Methanol or n-Butanol (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Vessel Preparation: To a clean, dry round-bottom flask, add the 2-aminopyridine (1.0 mmol), the aldehyde (1.0 mmol), and the chosen catalyst.
-
Solvent Addition: Add the solvent (5 mL) and stir the mixture at room temperature for 5-10 minutes to ensure dissolution or uniform suspension.
-
Isocyanide Addition: Carefully add the isocyanide (1.2 mmol) to the reaction mixture. Note: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (for methanol, ~65°C; for n-butanol, ~117°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted imidazo[1,2-a]pyridine.
Protocol 2: Ultrasound-Assisted Green Synthesis in Water
This protocol leverages the principles of green chemistry by using water as a solvent and ultrasound irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times.[11]
Materials:
-
Substituted 2-aminopyridine (1.0 mmol, 1.0 equiv)
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Catalyst: Phenylboronic acid (PBA, 0.1 mmol, 10 mol%)
-
Solvent: Water (3 mL)
-
Reaction vial suitable for sonication
Procedure:
-
Setup: In a reaction vial, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and phenylboronic acid (10 mol%).
-
Solvent: Add water (3 mL) to the vial.
-
Sonication: Place the vial in an ultrasonic cleaning bath. Irradiate the mixture at a constant temperature (e.g., 60°C) for the required time (typically 1-2 hours).[11]
-
Monitoring: Check for completion using TLC by extracting a small aliquot with ethyl acetate.
-
Work-up: After cooling to room temperature, a precipitate of the product may form. If so, collect it by filtration.
-
Extraction: If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x 15 mL). Combine the organic layers.
-
Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography as described in Protocol 1.
Data Summary: Scope of the One-Pot Synthesis
The GBB reaction is highly versatile and accommodates a wide range of substituents on all three components. The following table summarizes representative examples from the literature, showcasing the reaction's broad applicability.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH₄Cl, MeOH, rt, 12h | 69 | [8] |
| 2 | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | PBA, H₂O, 60°C, USI | 86 | [11] |
| 3 | 2-Amino-5-chloropyridine | 2-Furfural | Cyclohexyl isocyanide | PBA, H₂O, 60°C, USI | 75 | [11] |
| 4 | 2-Aminopyridine | Isatin | Cyclohexyl isocyanide | HClO₄, n-BuOH, reflux | 85-95 (typical) | [2] |
| 5 | 2-Aminopyridine | Benzaldehyde | Trimethylsilylcyanide | Sc(OTf)₃, MeOH, MW | 70-90 (typical) | [1] |
| 6 | 2-Aminopyridine | Benzaldehyde | Terminal Alkyne | CuI, Toluene, reflux | High | [1][12] |
Troubleshooting and Scientific Insights
-
Rationale for Catalyst Choice: Lewis acids like Scandium triflate (Sc(OTf)₃) are highly effective but can be expensive and moisture-sensitive.[1] Brønsted acids like p-TsOH are cost-effective and robust.[10] Green catalysts like NH₄Cl and PBA work well under milder or aqueous conditions, respectively, aligning with sustainable chemistry principles.[8][11]
-
Influence of Substituents: The electronic nature of the substituents on the aldehyde can influence reaction rates. Electron-withdrawing groups on the aromatic ring of the aldehyde generally increase its electrophilicity, accelerating the initial imine formation and often leading to higher yields.[13]
-
Low Yields: If yields are low, consider increasing the equivalents of the more volatile component, typically the isocyanide. Switching to a higher-boiling solvent like n-butanol or using microwave irradiation can also drive the reaction to completion.[1][13]
-
Side Reactions: The primary side reaction can be the formation of Ugi-type products if water is not efficiently eliminated during imine formation. Ensuring the use of a good drying agent or a setup that allows for water removal (e.g., Dean-Stark trap with a non-polar solvent) can mitigate this.
Conclusion
The one-pot synthesis of substituted imidazo[1,2-a]pyridines, particularly via the Groebke–Blackburn–Bienaymé reaction, represents a highly efficient, versatile, and powerful strategy in modern organic and medicinal chemistry. By minimizing synthetic steps and allowing for the rapid generation of molecular diversity, this approach significantly accelerates the discovery and optimization of novel therapeutic agents. The protocols and insights provided herein serve as a robust foundation for researchers to harness the full potential of this privileged scaffold.
References
- 1. bio-conferences.org [bio-conferences.org]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine
Welcome to the technical support guide for the synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in several approved drugs like Zolpidem and Alpidem.[1][2] This guide provides in-depth, field-proven insights into the common synthetic challenges and offers robust troubleshooting strategies to ensure the success of your experiments.
Overview of Synthetic Strategy
The most common and reliable strategy for constructing the this compound scaffold begins with the precursor 2-amino-5-bromopyridine . The imidazole ring is then formed via a cyclocondensation reaction. While various methods exist for the synthesis of the broader imidazo[1,2-a]pyridine class, achieving the specific 2-amino substitution requires careful selection of reagents.[3][4] A prevalent method involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound or its equivalent.[5] For the synthesis of the 2-amino derivative specifically, a reaction with a reagent like cyanamide or a derivative under appropriate conditions is a viable pathway.[6]
Success in this synthesis is critically dependent on the purity of the 2-amino-5-bromopyridine starting material. Side products formed during its preparation, such as isomeric bromopyridines, can lead to significant complications in the subsequent cyclization step and final purification.
Core Reaction Pathway
The overall synthetic transformation can be visualized as a two-stage process: first, the selective bromination of 2-aminopyridine, and second, the construction of the fused imidazole ring.
Caption: High-level workflow for the synthesis of the target compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Answer: Low or zero yield is a common but solvable issue. The root cause can typically be traced to one of three areas: starting materials, reaction conditions, or reagent stability.
-
Potential Cause A: Purity of 2-Amino-5-bromopyridine Precursor
-
Explanation: The synthesis of 2-amino-5-bromopyridine from 2-aminopyridine is notorious for producing undesired isomers, primarily 2-amino-3-bromopyridine and the over-brominated 2-amino-3,5-dibromopyridine.[7][8] The 3-bromo isomer is less reactive in the desired cyclization, and the dibromo- impurity will lead to different products, both consuming your starting material and complicating purification.
-
Troubleshooting Steps:
-
Verify Purity: Before starting the cyclization, confirm the purity of your 2-amino-5-bromopyridine using ¹H NMR and LC-MS. Check for the characteristic signals of the 3-bromo and 3,5-dibromo isomers.
-
Re-purify: If impurities are present, purify the precursor by recrystallization or column chromatography.
-
Optimize Synthesis: For future batches, consider using a more selective brominating agent like Phenyltrimethylammonium Tribromide (PTAT), which is known to minimize the formation of side products.[7][9] An alternative is a two-step process involving N-acylation to protect the amino group, followed by bromination and hydrolysis.[10]
-
-
-
Potential Cause B: Suboptimal Reaction Conditions
-
Explanation: The cyclocondensation reaction is sensitive to temperature, solvent, and the presence of a base or acid catalyst. Incorrect conditions can stall the reaction or promote side pathways.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction is being run at the temperature specified in the literature protocol. If the reaction is sluggish, a modest increase in temperature may help, but monitor for decomposition by TLC.
-
Solvent Choice: The solvent must be dry and appropriate for the reaction type. Polar aprotic solvents like DMF or acetonitrile are common. Ensure they are anhydrous, as water can hydrolyze key intermediates.
-
Catalyst/Base: If the reaction requires a base (e.g., K₂CO₃, NaH), ensure it is fresh and active. The stoichiometry of the base is also critical; too much can lead to decomposition, while too little will result in an incomplete reaction.
-
-
-
Potential Cause C: Reagent Decomposition
-
Explanation: The cyclizing agent used to build the imidazole ring can be unstable. For example, α-halocarbonyls can degrade over time, and cyanamide can trimerize to melamine.
-
Troubleshooting Steps:
-
Use freshly opened or purified reagents for the cyclization step.
-
Store sensitive reagents under the recommended conditions (e.g., under inert gas, refrigerated).
-
-
Question 2: My TLC plate shows multiple spots, and the crude product is difficult to purify. What are these byproducts?
Answer: A complex reaction mixture is typically due to side reactions involving the starting materials or intermediates. The key is to identify the byproducts to prevent their formation in the future.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. heteroletters.org [heteroletters.org]
- 9. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromoimidazo[1,2-a]pyridin-2-amine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromoimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique electronic properties and potential for catalyst inhibition of the imidazo[1,2-a]pyridine scaffold can present challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve optimal reaction yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Suzuki coupling of this compound. Each issue is followed by an analysis of potential causes and actionable solutions.
Issue 1: Low to No Product Formation
You've set up your Suzuki coupling reaction, but TLC or LC-MS analysis shows little to no formation of the desired product, with the starting material remaining largely unconsumed.
This is a common and frustrating issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions. The imidazo[1,2-a]pyridine core, with its Lewis basic nitrogen atoms, can coordinate to the palladium catalyst, hindering its catalytic activity.[1][2][3]
Troubleshooting Workflow: Low/No Conversion
Caption: A stepwise approach to troubleshooting low conversion.
Potential Causes & Solutions:
-
Catalyst Inhibition/Deactivation:
-
Explanation: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as ligands for the palladium center, leading to the formation of inactive catalyst complexes.[1][4] The primary amine at the 2-position can also contribute to this inhibition.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the substrate to the palladium center and promote the desired catalytic cycle.[5][6] Consider using pre-catalysts that are more resistant to inhibition.
-
-
Suboptimal Base:
-
Explanation: The base plays a crucial role in the transmetalation step of the catalytic cycle.[7][8] An inappropriate base may be too weak, have poor solubility in the reaction medium, or cause degradation of the starting materials or product.
-
Solution: Screen a variety of bases. While weaker bases like Na₂CO₃ are common, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[5][9][10] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Poor Solvent Quality:
-
Explanation: The presence of oxygen and water can lead to catalyst decomposition and unwanted side reactions, such as the oxidative homocoupling of the boronic acid.
-
Solution: Use anhydrous, degassed solvents. A common and effective solvent system for this type of coupling is a mixture of an organic solvent like 1,4-dioxane, DME, or toluene with a small amount of water.[5][6][11]
-
-
Inadequate Temperature:
-
Explanation: The oxidative addition of the C-Br bond to the Pd(0) complex is often the rate-determining step and can be slow for electron-rich heteroaryl bromides.[12]
-
Solution: Gradually increase the reaction temperature. If conventional heating is not effective, consider using microwave irradiation, which can significantly shorten reaction times and improve yields.[10][13][14][15]
-
Issue 2: Significant Formation of Debrominated Side Product
You observe the formation of your desired product, but also a significant amount of 2-aminoimidazo[1,2-a]pyridine, the debrominated starting material.
This side reaction, known as protodebromination, is a common pitfall in Suzuki couplings and can significantly lower the yield of the desired product.
Potential Causes & Solutions:
-
Source of Protons:
-
Explanation: The debromination occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. This proton source can be residual water in the solvent or starting materials, or even the solvent itself (e.g., alcohols).
-
Solution: Ensure all reagents and solvents are scrupulously dried. While many Suzuki reactions benefit from a small amount of water, an excess can promote this side reaction.
-
-
Slow Transmetalation:
-
Explanation: If the transmetalation step is slow, the aryl-palladium intermediate has a longer lifetime and is more likely to undergo side reactions like protodebromination.[16]
-
Solution: Re-evaluate your choice of base and solvent to accelerate the transmetalation step. Stronger bases and the presence of some water can facilitate the formation of the more reactive boronate species.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A1: There is no single "best" combination, as the optimal choice can depend on the specific boronic acid being used. However, for electron-rich and potentially coordinating substrates like this, catalyst systems employing bulky, electron-rich phosphine ligands are generally more successful.[5][6]
| Catalyst System | Ligand Type | Typical Loading (mol%) | Key Advantages |
| Pd(PPh₃)₄ | Traditional Phosphine | 1-5 | Readily available, effective for many substrates.[5][10] |
| Pd(OAc)₂ / SPhos | Buchwald Ligand | 1-3 | Highly active for challenging substrates, promotes fast oxidative addition.[5] |
| PdCl₂(dppf) | Ferrocenyl Phosphine | 1-5 | Good for a wide range of substrates, often used in initial screening.[6] |
| Pd-PEPPSI Precatalysts | N-Heterocyclic Carbene | 1-3 | Highly stable and active, particularly for less reactive aryl chlorides.[5] |
For routine couplings, Pd(PPh₃)₄ is a good starting point. For more challenging reactions or to improve yields, moving to a system with a Buchwald ligand like SPhos is a logical next step.[5]
Q2: What is the role of the base in this reaction, and how do I choose the right one?
A2: The base is critical for the transmetalation step. It activates the boronic acid by converting it to a more nucleophilic boronate salt, which then transfers its organic group to the palladium center. The choice of base can significantly impact the reaction outcome.
-
Weak bases (e.g., Na₂CO₃, K₂CO₃): Often used in aqueous solvent mixtures. They are generally mild and tolerate a wide range of functional groups.[6][17]
-
Strong bases (e.g., K₃PO₄, Cs₂CO₃): Frequently used in anhydrous or nearly anhydrous conditions with solvents like dioxane or toluene. They are often more effective for difficult couplings.[5][10]
-
Fluoride sources (e.g., CsF, TBAF): Can be effective, particularly with organotrifluoroborates.
For this compound, starting with a moderately strong base like K₃PO₄ is a good strategy.
Q3: Can I run this reaction open to the air?
A3: It is strongly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The Pd(0) active catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.[18] Additionally, boronic acids can undergo oxidative homocoupling in the presence of oxygen. Degassing your solvent by sparging with an inert gas or by freeze-pump-thaw cycles is a crucial step for reproducible results.
Q4: I am seeing a homocoupled product of my boronic acid. What causes this?
A4: The formation of a biaryl product derived from the boronic acid (Ar-Ar) is a common side reaction. This is often caused by:
-
Oxygen in the reaction mixture: As mentioned, oxygen can promote the oxidative homocoupling of the boronic acid.
-
High temperatures: Elevated temperatures can sometimes favor this side reaction.
-
Base-induced decomposition: Some boronic acids can be unstable in the presence of strong bases.
To mitigate this, ensure your reaction is properly degassed and run under an inert atmosphere. If the problem persists, you may need to lower the reaction temperature or screen different bases.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a good starting point for the coupling of this compound with various arylboronic acids.[5][19]
-
To a dry reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.[7][12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
purification of 5-Bromoimidazo[1,2-A]pyridin-2-amine by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 5-Bromoimidazo[1,2-a]pyridin-2-amine by column chromatography. It is designed to address common challenges and provide practical, field-proven solutions to ensure the successful isolation of this critical building block.
Introduction: The Challenge of Purifying Basic Heterocyclic Amines
This compound is a polar, basic heterocyclic compound. These characteristics present specific challenges during purification by normal-phase column chromatography. The primary amine and the nitrogen atoms within the imidazopyridine ring system can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to several issues, including poor separation, significant peak tailing, and even irreversible adsorption or degradation of the target compound on the column.[1]
This guide will provide a systematic approach to overcoming these challenges, from method development to troubleshooting common problems.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying this compound on silica gel?
The primary challenge is the acid-base interaction between the basic amine functionalities of the molecule and the acidic nature of the silica gel stationary phase.[1] This can cause the compound to streak or tail significantly, leading to poor resolution from impurities. In some cases, the compound may not elute from the column at all.
Q2: What are the recommended stationary phases for this purification?
While standard silica gel can be used with modifications, several alternatives can provide better results:
-
Deactivated Silica Gel: This is often the most practical choice. The silica is "deactivated" or "basified" by pre-treating it with a basic modifier, typically triethylamine (TEA), which neutralizes the acidic silanol groups.
-
Amine-Functionalized Silica: This stationary phase has an organic amine bonded to the silica surface, creating a more basic environment that is highly suitable for the purification of basic compounds.[1]
-
Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for the purification of amines.
Q3: How do I choose an appropriate mobile phase (eluent)?
The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point for developing a solvent system for this compound is a mixture of a relatively non-polar solvent and a polar solvent. Common systems include:
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Ethyl Acetate (EtOAc) / Hexane
-
Chloroform / Methanol
For this basic compound, it is highly recommended to add a small amount of a basic modifier to the mobile phase, such as 0.5-2% triethylamine (TEA) or a solution of ammonia in methanol. This addition will compete with your compound for binding to the acidic sites on the silica gel, resulting in better peak shape and recovery.
Q4: What is a target Rf value I should aim for in my TLC development?
For optimal separation in column chromatography, a target Rf (retention factor) value for your desired compound on the TLC plate should be between 0.2 and 0.4 . This range generally provides the best balance between resolution and elution time.
Q5: What are some common impurities I should expect?
Common impurities will depend on the synthetic route used. For the synthesis of imidazo[1,2-a]pyridines, potential impurities include:
-
Unreacted starting materials, such as the corresponding 2-aminopyridine precursor.
-
By-products from the cyclization reaction.
-
Isomers formed during the bromination step.
Careful monitoring of the reaction by TLC or LC-MS before purification is essential to identify the number and polarity of impurities.
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare TLC Chambers: Use small beakers or dedicated TLC tanks with a piece of filter paper to ensure a saturated atmosphere.
-
Prepare Solvent Systems: Prepare a few different solvent systems with varying polarities. For example:
-
95:5 DCM/MeOH
-
90:10 DCM/MeOH
-
80:20 EtOAc/Hexane
-
-
Add Basic Modifier: To a separate set of the above solvent systems, add 1% triethylamine.
-
Spot the TLC Plate: Dissolve your crude reaction mixture in a suitable solvent (e.g., DCM or MeOH). Using a capillary tube, spot the mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under UV light (254 nm). If necessary, use a staining agent like potassium permanganate.
-
Analyze: Compare the separation in the different solvent systems. Choose the system that gives your target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities. The system containing the basic modifier will likely show less streaking.
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Prepare the Slurry: In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample) into a beaker. Add your chosen mobile phase (containing 1% TEA) to create a slurry that can be easily poured.
-
Pack the Column: Secure a glass chromatography column vertically. Ensure the stopcock is closed and a small plug of cotton or glass wool is at the bottom. Pour the silica slurry into the column. Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica bed.
-
Equilibrate the Column: Run 2-3 column volumes of the mobile phase through the packed silica gel to ensure it is fully equilibrated.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
Gently add a thin layer of sand on top of your sample to prevent disturbance.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
If separation is difficult, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 2% MeOH in DCM to 10% MeOH in DCM).[2]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Product Recovery: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated with TEA) or Amine-functionalized Silica | Mitigates acidic nature of silica, preventing tailing and improving recovery of the basic analyte.[1] |
| Mobile Phase (TLC) | DCM/MeOH or EtOAc/Hexane + 0.5-2% TEA | A basic modifier is crucial for good peak shape. TLC is essential for optimizing the solvent ratio. |
| Target Rf | 0.2 - 0.4 | Provides optimal balance between separation efficiency and elution time. |
| Sample Loading | Dry Loading | Ensures a narrow band at the start of the chromatography, leading to better separation. |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler if separation is good. Gradient elution can improve separation for complex mixtures.[2] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound is streaking/tailing on TLC and column. | 1. Acid-base interaction with silica. 2. Compound is too polar for the chosen eluent. | 1. Add 0.5-2% triethylamine or ammonium hydroxide to your mobile phase. 2. Increase the polarity of your mobile phase (e.g., increase the percentage of methanol). 3. Switch to a less acidic stationary phase like deactivated silica or basic alumina. |
| Poor separation of product from an impurity. | 1. Inappropriate solvent system. 2. Column was overloaded. | 1. Re-optimize the mobile phase using TLC. Try different solvent combinations (e.g., switch from DCM/MeOH to EtOAc/Hexane). 2. Use a larger column with more silica gel relative to the amount of crude product. 3. Consider using a shallow gradient elution.[2] |
| Low or no recovery of the compound. | 1. Compound is irreversibly stuck to the acidic silica gel. 2. Compound is unstable on silica. | 1. Flush the column with a very polar, basic solvent system (e.g., 89:10:1 DCM/MeOH/NH4OH) to try and recover the compound. 2. For future purifications, use deactivated silica, amine-functionalized silica, or basic alumina. 3. Perform a stability test by spotting the compound on a TLC plate, letting it sit for a few hours, and then eluting to see if degradation occurs. |
| Product elutes too quickly (in the solvent front). | The mobile phase is too polar. | Use a less polar solvent system (e.g., decrease the percentage of methanol or increase the percentage of hexane). |
| Cracks appear in the silica bed. | 1. The column ran dry. 2. Heat generated from mixing solvents in the column. | 1. Always ensure the solvent level is above the silica bed. 2. Pre-mix your solvents before adding them to the column. Pack the column carefully to ensure a homogenous bed. |
Visual Workflows
Method Development Workflow
Caption: Workflow for chromatographic method development.
Troubleshooting Logic
Caption: Logic for troubleshooting common purification issues.
References
recrystallization solvent for 5-Bromoimidazo[1,2-A]pyridin-2-amine
Document ID: TSS-IMIDAZO-5BR-REC-001
Version: 1.0
Introduction
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the recrystallization of 5-Bromoimidazo[1,2-a]pyridin-2-amine. As a key intermediate in pharmaceutical research and development, achieving high purity of this compound is critical for downstream applications and ensuring data integrity. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this specific heterocyclic amine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the experimental process. The advice provided is grounded in physical organic chemistry principles and practical laboratory experience.
Q1: What is the recommended starting solvent for the recrystallization of this compound?
This is the most critical question, and the answer requires a systematic approach rather than a single "magic bullet" solvent. The structure of this compound, with its polar aminopyridine core and the less polar bromo-aromatic character, suggests that a solvent of intermediate polarity or a mixed-solvent system will be most effective.
Primary Recommendation:
Based on the purification of structurally similar compounds, such as 6-bromoimidazo[1,2-a]pyridine, and general principles for heterocyclic amines, the following solvents are recommended as starting points:
-
Ethanol (or Isopropanol): Alcohols are often excellent choices for compounds containing hydrogen bond donors and acceptors like the amine and pyridine nitrogens. A patent describing the synthesis of the isomeric 6-bromoimidazo[1,2-a]pyridine mentions the use of ethanol for decolorization after extraction, indicating its utility in dissolving the compound.[1]
-
Ethyl Acetate (EtOAc): This solvent of medium polarity is another strong candidate. It was used as an extraction solvent for a related compound, implying good solubility.[1] It is less polar than ethanol and may provide a better solubility differential between hot and cold conditions.
-
Mixed-Solvent Systems: Often, a single solvent does not provide the ideal solubility curve. A binary system is highly recommended. Good starting pairs include:
-
Ethanol / Water: Dissolve the compound in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Reheat to clarify and then allow to cool.
-
Ethyl Acetate / Hexane (or Heptane): Dissolve in minimal hot ethyl acetate and add hexane dropwise until persistent cloudiness is observed. This is a classic combination for compounds of intermediate polarity.[2]
-
General Principle: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute.
Causality & Solutions:
-
High Supersaturation: The solution was cooled too rapidly, or the initial concentration was too high.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (10-20%) more solvent to reduce the concentration and allow the solution to cool much more slowly.[3] Insulating the flask with glass wool or paper towels can promote slow cooling.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be too high.
-
Solution: Switch to a lower-boiling point solvent or a mixed-solvent system where the second solvent (the anti-solvent) lowers the overall solubility more effectively at a moderate temperature.
-
Q3: My recovery yield is very low (<50%). How can I improve it?
A low yield is a common and frustrating issue in recrystallization.[3]
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause. Using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Solution: Before filtering, check for completeness of crystallization by taking a drop of the supernatant, placing it on a watch glass, and observing if evaporation yields more solid. If a large amount of solid appears, your solution is too dilute. Boil off some of the solvent, and cool again. You can also recover more product by placing the mother liquor in a freezer for several hours (if the solvent's freezing point allows).[4]
-
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in loss of product.
-
Solution: Ensure the flask has cooled to room temperature and then place it in an ice bath for at least 20-30 minutes before vacuum filtration.
-
-
Inappropriate Solvent: The compound may have high solubility in the chosen solvent even at low temperatures.
-
Solution: A different solvent or a mixed-solvent system is required to reduce the compound's solubility at colder temperatures.
-
Q4: The solution is clear and cold, but no crystals have formed. What should I do?
Crystal formation requires both supersaturation and nucleation. Your solution is likely supersaturated, but nucleation has not been initiated.
Solutions (in order of preference):
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass provide nucleation sites.[3]
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution. This provides a perfect template for crystal growth.[3]
-
Flash Cool: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air. This should leave a small crystalline residue on the rod. Re-insert the rod into the solution to seed it.[3]
-
Reduce Solvent Volume: If all else fails, it's possible the solution is not sufficiently supersaturated. Gently heat the solution to evaporate a portion of the solvent and then attempt to cool and crystallize again.
Q5: My final product is still impure after recrystallization. What are the next steps?
Recrystallization is a powerful but not infallible technique. Purity issues can arise from several sources.
Causality & Solutions:
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[3]
-
Solution: Perform the recrystallization again, but use slightly more solvent and ensure the solution cools as slowly as possible.[3]
-
-
Co-crystallization of Impurities: An impurity with very similar solubility properties may be crystallizing alongside your product.
-
Solution: Try a second recrystallization using a different solvent system with different polarity characteristics. For example, if you used Ethanol/Water (polar protic), try Toluene or Ethyl Acetate/Hexane (polar aprotic/non-polar).
-
-
Highly Colored Impurities: If your product has a persistent color, it may be due to trace, highly conjugated impurities.
-
Solution: Before recrystallization, dissolve the crude solid in the hot solvent and add a small amount of activated charcoal. Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal before allowing the filtrate to cool.
-
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent (e.g., Ethanol) based on preliminary solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Mixed-Solvent (Binary) Recrystallization
-
Solvent Selection: Choose a solvent pair where the compound is soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent") (e.g., Ethanol and Water). The two solvents must be miscible.
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent" (Ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (Water) dropwise until the solution becomes persistently cloudy (the saturation point).
-
Clarification: Add a few drops of the hot "solvent" (Ethanol) until the solution becomes clear again.
-
Cooling, Isolation, and Drying: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.
Data Presentation: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Potential Suitability & Rationale |
| Ethanol | 78 | Polar Protic | High. Good starting point. Solubilizes the polar amine and heterocyclic core.[1] |
| Isopropanol | 82 | Polar Protic | High. Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | High. Good solubility reported for related extractions.[1] Excellent for creating a steep solubility curve. |
| Water | 100 | Polar Protic | Low (as single solvent). Likely too polar. High (as anti-solvent). Excellent anti-solvent with alcohols.[2] |
| Hexane / Heptane | 69 / 98 | Non-polar | Low (as single solvent). Likely too non-polar. High (as anti-solvent). Excellent anti-solvent with Ethyl Acetate.[2] |
| Toluene | 111 | Non-polar | Medium. Aromatic stacking interactions may aid dissolution of the imidazopyridine core at high temperatures. |
Visualization: Troubleshooting Workflow
The following diagram outlines the logical steps for selecting an appropriate recrystallization solvent system.
Caption: A workflow for selecting a recrystallization solvent.
References
troubleshooting low yield in imidazo[1,2-a]pyridine synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of heterocyclic synthesis. This guide is designed to provide in-depth troubleshooting support for researchers encountering low yields in the synthesis of imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.[1][2][3]
Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you diagnose and resolve common issues in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for imidazo[1,2-a]pyridines, and which is best for my target?
There are several robust methods for synthesizing the imidazo[1,2-a]pyridine core.[4] The optimal choice depends on the availability of starting materials and the desired substitution pattern. The most prevalent strategies include:
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[5][6] This is one of the most efficient and versatile methods for creating 2,3-disubstituted imidazo[1,2-a]pyridines in a single step.[7][8]
-
Condensation with α-Haloketones: A classical and reliable two-component method where a 2-aminopyridine reacts with an α-haloketone (e.g., phenacyl bromide).[8][9][10] The reaction proceeds via initial alkylation of the endocyclic nitrogen, followed by intramolecular cyclization.[7][8]
-
Reactions with Ketones/Aldehydes: Various protocols exist for the coupling of 2-aminopyridines with ketones or aldehydes, often involving an oxidant or a specific catalytic system to facilitate C-N bond formation and subsequent cyclization.[11][12]
-
Microwave-Assisted Synthesis: Many of the above reactions can be significantly accelerated, and yields can often be improved, by using microwave irradiation. This technique is noted for reducing reaction times from hours to minutes.[13][14]
Q2: I'm experiencing consistently low yields. What are the most critical parameters I should investigate first?
Low yield is a common challenge that can typically be traced back to a few critical reaction parameters. A systematic optimization approach is key. The first parameters to scrutinize are:
-
Catalyst System: For multicomponent reactions like the GBB, the choice and loading of the catalyst (both Lewis and Brønsted acids have been used) are paramount.[15][16] Reactions may fail or proceed slowly without the proper catalyst.
-
Solvent: The polarity and protic nature of the solvent can dramatically influence reaction rates and equilibria. Solvents ranging from polar protics like ethanol to high-boiling aprotics like DMF have been successfully employed.[17]
-
Temperature: Reaction kinetics are highly sensitive to temperature. While some protocols work at room temperature, many require heating to proceed efficiently.[17] However, excessive heat can cause degradation.[18]
-
Purity and Reactivity of Starting Materials: The electronic nature of substituents on your starting materials can significantly impact reactivity. For instance, 2-aminopyridines with electron-withdrawing groups may be less nucleophilic, slowing the initial steps of the reaction.[19][20] Ensure all reagents are pure and, if necessary, freshly distilled or recrystallized.
Troubleshooting Workflow: A Systematic Approach
When faced with a low-yield reaction, a logical diagnostic process can quickly identify the root cause. The following workflow illustrates a systematic approach to troubleshooting.
References
- 1. research.rug.nl [research.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-conferences.org [bio-conferences.org]
- 10. researchgate.net [researchgate.net]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Coupling Reactions with Electron-Rich Bromopyridines
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving electron-rich bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered in the lab. The inherent electronic properties and coordinating ability of electron-rich pyridine substrates can present unique obstacles, from catalyst inhibition to sluggish reactivity. This resource offers troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to help you navigate these complexities and achieve successful outcomes in your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental challenges and strategic choices when working with electron-rich bromopyridines.
Q1: What makes electron-rich bromopyridines such challenging substrates in cross-coupling reactions?
A1: The primary challenge stems from the pyridine nitrogen atom. Its lone pair of electrons can coordinate to the palladium catalyst.[1][2][3] This coordination can lead to several problems:
-
Catalyst Inhibition: The pyridine nitrogen can act as a ligand, binding to the palladium center and occupying a coordination site needed for the catalytic cycle to proceed. This effectively deactivates the catalyst, leading to low or no product yield.[2][4]
-
Retarded Oxidative Addition: As the pyridine ring is electron-rich, the carbon-bromine (C-Br) bond is stronger and less electrophilic. This can slow down the initial, often rate-determining, oxidative addition step where the bromopyridine reacts with the Pd(0) catalyst.
-
Substrate/Product Inhibition: Both the starting bromopyridine and the coupled product can act as ligands for the palladium catalyst, leading to inhibition throughout the reaction.[5]
Q2: What is the general role of the phosphine ligand, and why are "bulky, electron-rich" ligands so often recommended?
A2: The phosphine ligand is arguably the most critical component for success in these reactions. It is not merely a spectator but an active participant that modulates the catalyst's properties.[6]
-
Stabilization: Ligands stabilize the palladium metal center, keeping it soluble and preventing its precipitation as inactive palladium black.[6]
-
Facilitating Catalysis: They are intimately involved in every step of the catalytic cycle. Their electronic and steric properties directly influence the rates of oxidative addition and reductive elimination.[7][8][9]
"Bulky, electron-rich" phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), are highly effective for several reasons:
-
Accelerated Oxidative Addition: The electron-donating nature of the ligand makes the palladium center more electron-rich, which promotes the oxidative addition of the aryl halide.[5][7][10]
-
Promoting Reductive Elimination: The steric bulk of the ligand facilitates the final reductive elimination step, which forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst.[7][8]
-
Preventing Catalyst Deactivation: The bulkiness can create a "coordination pocket" around the palladium that sterically shields it from coordinating to the pyridine nitrogen of the substrate or product, thus preventing catalyst inhibition.[2]
Q3: Which palladium precursor (precatalyst) should I choose?
A3: While many palladium sources can be effective, modern, well-defined precatalysts are often preferred for their stability, ease of handling, and high reactivity.
-
Traditional Sources: Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective Pd(II) and Pd(0) sources, respectively. However, they require in situ formation of the active L-Pd(0) species, which can sometimes be inefficient.[11]
-
Pre-activated Pd(0) Sources: Pd(PPh₃)₄ is a stable Pd(0) source that can sometimes mitigate side reactions that occur during the in situ reduction of Pd(II) precatalysts.[4][12]
-
Palladacycle Precatalysts: Precatalysts like the G3 or G4 Buchwald palladacycles (e.g., XPhos Pd G3) are often superior. These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species upon activation by base. They often give more reproducible results and higher turnovers.[13]
Part 2: Troubleshooting Guide for Common Coupling Reactions
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion to Product
Q: My reaction has stalled with significant starting material remaining. What are the likely causes and how can I fix it?
A: This is the most common issue and can stem from several sources. A systematic check is the best approach.
| Potential Cause | Recommended Solution & Explanation |
| Ineffective Catalyst System | The combination of palladium precursor and ligand is critical. For electron-rich bromopyridines, a generic catalyst system may fail. Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[2][13] These ligands are designed to accelerate the key steps in the catalytic cycle and prevent catalyst inhibition by the pyridine nitrogen.[2] Consider using a more active palladacycle precatalyst. If the reaction is still sluggish, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary.[2] |
| Inappropriate Base or Solvent | The base is not just a stoichiometric reagent; it participates directly in the catalytic cycle (e.g., in transmetalation for Suzuki or deprotonation for Buchwald-Hartwig).[2][3] Solution: For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective and are milder than strong organic bases.[2] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[14][15] Ensure the base is finely powdered for better solubility and reactivity. The solvent must solubilize all components; common choices include dioxane, toluene, or THF, often with water as a co-solvent for Suzuki reactions.[2][12] |
| Poor Reagent Quality | Impurities, especially water and oxygen, can poison the catalyst.[3] Solution: Use high-purity, anhydrous solvents and reagents. Ensure solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes) to remove dissolved oxygen, as the active Pd(0) catalyst is oxygen-sensitive.[3][4] |
| Incorrect Reaction Temperature | Many modern catalyst systems are highly active at lower temperatures, but challenging substrates may require more thermal energy. Solution: If the reaction is sluggish at a standard temperature (e.g., 80 °C), try incrementally increasing the temperature to 100-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures. |
Issue 2: Significant Side Product Formation
Q: My mass spec shows significant byproducts. How do I identify and suppress them?
A: Side reactions compete with your desired transformation, consuming reagents and complicating purification. The two most common culprits are hydrodehalogenation and homocoupling.
Side Product: Hydrodehalogenation (Debromination)
This is the replacement of the bromine atom with a hydrogen atom.
-
Cause: The palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[3] Potential hydride sources include solvents (like THF), impurities in reagents, or the boronic acid itself.[3]
-
Prevention Strategies:
-
Reagent Purity: Use high-purity reagents and anhydrous solvents to minimize hydride impurities.[3]
-
Choice of Base (Suzuki): Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are generally preferred over NaOtBu in Suzuki couplings.[3]
-
Optimize Ligand: A bulky ligand that accelerates the desired cross-coupling can help it outcompete the undesired debromination pathway.
-
Side Product: Homocoupling
This is the coupling of two molecules of your starting material (e.g., two boronic acids in a Suzuki reaction).
-
Cause: This is often caused by the presence of oxygen, which facilitates the oxidative coupling of the organometallic reagent.[4][12]
-
Prevention Strategies:
-
Rigorous Degassing: This is the most effective solution. Ensure your reaction mixture and headspace are free of oxygen by using a robust inert gas technique.[4][12]
-
Use a Pd(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in situ reduction of Pd(II) sources.[4][12]
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the coupling partner can help drive the desired cross-coupling reaction to completion.[2]
-
Visualizing the Challenge: The Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura coupling. The key challenge with electron-rich pyridines is the potential for off-cycle catalyst inhibition, where the pyridine nitrogen reversibly binds to palladium species, sequestering the catalyst from the main productive pathway.
Caption: Simplified Suzuki cycle highlighting potential off-cycle catalyst inhibition by the pyridine substrate.
Part 3: Catalyst Selection Guide & Recommended Protocols
Choosing the right starting point is crucial for minimizing optimization efforts. The following table provides recommended starting conditions for common coupling reactions with electron-rich bromopyridines.
Table 1: Recommended Starting Conditions for Coupling Reactions
| Coupling Reaction | Pd Precursor (mol%) | Recommended Ligand(s) (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura (C-C) | XPhos Pd G3 (1-3) | (part of precatalyst) | K₃PO₄ (2.0) | 1,4-Dioxane / H₂O (10:1) | 80-100 |
| Buchwald-Hartwig (C-N) | RuPhos Pd G3 (1-3) | (part of precatalyst) | NaOtBu (1.5) | Toluene or Dioxane | 80-110 |
| Sonogashira (C-C≡) | PdCl₂(PPh₃)₂ (2-5) | PPh₃ (4-10) & CuI (2-5) | Et₃N or DIPEA | DMF or Toluene | 80-100 |
| Heck (C-C=) | Pd(OAc)₂ (2-5) | P(t-Bu)₃ (4-10) | Cy₂NMe or K₂CO₃ | Dioxane or DMAc | 100-130 |
Catalyst Selection Workflow
Use the following decision tree to guide your initial catalyst and ligand selection process.
Caption: Decision workflow for selecting an appropriate ligand class based on the desired transformation.
General Experimental Protocols
The following are generalized starting procedures. Always optimize for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.), and a magnetic stir bar.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[2]
-
Reagent Addition: Add the electron-rich bromopyridine (1.0 equiv.). Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[3] Monitor progress by TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][12]
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 0.02 equiv.), the base (e.g., NaOtBu, 1.5 equiv.), and a magnetic stir bar.[3]
-
Reagent Addition: Add the electron-rich bromopyridine (1.0 equiv.). Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).[2]
-
Reaction: Seal the tube tightly and heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).[2][3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and carefully quench with saturated aqueous NH₄Cl or water. Separate the layers and extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as needed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Impurities in 5-Bromoimidazo[1,2-a]pyridin-2-amine Reactions
Welcome to the technical support center for the synthesis and purification of 5-Bromoimidazo[1,2-a]pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we will delve into the practical aspects of managing impurities, optimizing reaction conditions, and ensuring the highest quality of your final product. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you with the knowledge to not only troubleshoot but also proactively control your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity encountered in the synthesis of the 2-amino-5-bromopyridine precursor, and how can I avoid it?
The most prevalent impurity in the synthesis of 2-amino-5-bromopyridine is the over-brominated product, 2-amino-3,5-dibromopyridine.[1][2] This side product arises from the high reactivity of the aminopyridine ring, which can undergo a second bromination, typically at the 3-position.
To minimize the formation of this impurity, consider the following strategies:
-
Stoichiometric Control of Brominating Agent: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide (NBS) or bromine). Use of a slight excess of the aminopyridine starting material can help to consume the brominating agent before it has a chance to react a second time.
-
Controlled Addition and Temperature: Add the brominating agent slowly and at a controlled temperature. This helps to prevent localized high concentrations of the brominating agent, which can favor over-bromination.
-
Choice of Brominating Agent: Phenyltrimethylammonium tribromide has been reported as a milder brominating agent that can reduce the formation of the dibromo byproduct.[3]
Q2: During the cyclization step to form this compound, what are the likely sources of impurities?
Impurities in the cyclization step can originate from several sources:
-
Starting Material Impurities: As discussed in Q1, the presence of 2-amino-3,5-dibromopyridine in your 2-amino-5-bromopyridine starting material will lead to the corresponding 3,5-dibromoimidazo[1,2-a]pyridin-2-amine impurity in your final product.
-
Side Reactions of the Cyclizing Agent: The reagent used for cyclization, such as chloroacetaldehyde or bromoacetaldehyde (or their precursors), can undergo self-condensation or polymerization under the reaction conditions, leading to colored, often tarry, byproducts.
-
Incomplete Reaction: Unreacted 2-amino-5-bromopyridine will be a major impurity if the reaction does not go to completion.
-
Formation of Regioisomers: While the formation of the imidazo[1,2-a]pyridine core is generally regioselective, trace amounts of other isomers, such as the imidazo[1,5-a]pyridine, could potentially form depending on the reaction conditions.
-
Dimerization/Oligomerization: The product, containing a reactive amino group, could potentially undergo dimerization or further reactions, especially at elevated temperatures or in the presence of certain catalysts.
Troubleshooting Guide
Issue 1: My final product is a dark, tarry solid that is difficult to purify.
Potential Cause: This is often indicative of polymerization or degradation of the cyclizing agent (e.g., chloroacetaldehyde) or the product itself. High reaction temperatures and prolonged reaction times can exacerbate this issue.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
-
Control the pH: The pH of the reaction mixture can be critical. For reactions involving aminopyridines, maintaining a slightly basic or neutral pH can sometimes prevent side reactions.
-
Purify the Cyclizing Agent: If you are using a commercial source of a reactive aldehyde like chloroacetaldehyde, consider purifying it by distillation before use to remove any polymeric impurities.
-
Use an Acetal Precursor: Consider using a more stable precursor to the aldehyde, such as chloroacetaldehyde dimethyl acetal, which can generate the aldehyde in situ under acidic conditions. This can help to maintain a low concentration of the reactive aldehyde throughout the reaction.
Issue 2: My TLC/LC-MS analysis shows multiple spots/peaks close to my product.
Potential Cause: This often suggests the presence of structurally related impurities, such as regioisomers or the dibromo-adduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple spots/peaks.
Issue 3: My yield of this compound is consistently low.
Potential Cause: Low yields can be due to a variety of factors including incomplete reaction, product loss during workup and purification, or competing side reactions.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to ensure it has gone to completion. If the reaction stalls, a gentle increase in temperature or extended reaction time may be necessary.
-
Inert Atmosphere: Some reactions involving aminopyridines can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve the yield.
-
Work-up Procedure: Ensure that your work-up procedure is optimized. The product is basic and may require careful pH adjustment during extraction to ensure it is in the organic layer. Back-extraction of the aqueous layer can help to recover any dissolved product.
-
Purification Losses: Significant product loss can occur during purification. For column chromatography, choose a solvent system that provides good separation between your product and impurities to avoid having to discard mixed fractions. Recrystallization can be a highly effective method for purification with minimal loss if a suitable solvent is found.
Experimental Protocols
Protocol 1: Purification of 2-amino-5-bromopyridine
If your starting material is contaminated with 2-amino-3,5-dibromopyridine, purification by recrystallization is recommended.
-
Dissolve the crude 2-amino-5-bromopyridine in a minimal amount of a hot solvent such as ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature.
-
Cool the solution further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Assess the purity of the recrystallized material by HPLC and/or NMR.
Protocol 2: General Synthesis of this compound
This is a general guideline and may require optimization for your specific setup.
-
To a solution of purified 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF), add a solution of chloroacetaldehyde (typically a 50% solution in water, ~1.1 equivalents).
-
Add a base such as sodium bicarbonate (2-3 equivalents).
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
Column chromatography is a reliable method for purifying the final product.[4][5]
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to hexane/ethyl acetate 1:1 or pure ethyl acetate). The product is relatively polar, so a mobile phase containing dichloromethane and methanol may also be effective.
-
Procedure:
-
Dry-load the crude product onto a small amount of silica gel.
-
Pack the column with silica gel in the initial, non-polar mobile phase.
-
Add the dry-loaded sample to the top of the column.
-
Elute the column with the gradient solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Impurity Profile and Analytical Data
| Compound | Potential Impurity | Typical Analytical Observations | Mitigation Strategy |
| 2-amino-5-bromopyridine | 2-amino-3,5-dibromopyridine | Additional signals in the aromatic region of the 1H NMR spectrum. A peak with a higher mass (M+80) in the mass spectrum. A later eluting peak in reverse-phase HPLC. | Controlled bromination, purification of starting material.[1][2] |
| This compound | Unreacted 2-amino-5-bromopyridine | A peak corresponding to the starting material in HPLC/LC-MS. Characteristic signals of the starting material in the 1H NMR of the crude product. | Ensure reaction goes to completion by monitoring and adjusting reaction time/temperature. |
| This compound | Polymeric byproducts | Dark, insoluble material in the crude product. Baseline noise or broad, unresolved peaks in HPLC. | Lower reaction temperature, use of an aldehyde precursor. |
1H NMR Data for 5-Bromoimidazo[1,2-a]pyridine (a related compound, for reference) [6]
-
The 1H NMR spectrum of the parent 5-bromoimidazo[1,2-a]pyridine can provide a reference for the expected shifts of the pyridine ring protons. The introduction of the 2-amino group will cause upfield shifts of the imidazole ring protons.
References
- 1. heteroletters.org [heteroletters.org]
- 2. ijssst.info [ijssst.info]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protein Purification [labome.com]
- 6. 5-BROMO-IMIDAZO[1,2-A]PYRIDINE(69214-09-1) 1H NMR [m.chemicalbook.com]
Technical Support Center: Scale-Up Synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and process chemists involved in the scale-up synthesis of 5-Bromoimidazo[1,2-a]pyridin-2-amine. It addresses common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and scale-up safety considerations.
Synthetic Pathway Overview
The synthesis of this compound presents a regioselectivity challenge. Direct bromination of the parent imidazo[1,2-a]pyridine core preferentially occurs at the C3 position[1]. Therefore, an efficient scale-up strategy requires building the heterocyclic ring from a pre-brominated precursor. The most reliable and common approach is the cyclization of 6-bromo-pyridin-2-amine with cyanogen bromide (BrCN). This method directly installs the desired 2-amino functionality.
Caption: General synthetic route for this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up synthesis in a question-and-answer format.
Low Reaction Yield or Incomplete Conversion
Q: My reaction stalls, and HPLC analysis shows a significant amount of unreacted 6-bromo-pyridin-2-amine even after extended reaction time. What are the likely causes and how can I fix this?
A: This is a common scale-up issue often related to reaction kinetics, solubility, or reagent deactivation. Here’s a systematic approach to troubleshoot:
-
Cause 1: Insufficient Mixing/Mass Transfer: On a larger scale, inefficient stirring can create "dead zones" in the reactor where reagents are not adequately mixed. This is especially true if any reagent or intermediate has poor solubility.
-
Solution: Increase the agitation speed and ensure the impeller is appropriately sized for the reactor geometry. If solubility is an issue, consider a different solvent system (see Table 1) or a slight increase in reaction temperature to keep all components in the solution phase.
-
-
Cause 2: Base Strength and Stoichiometry: The reaction involves the release of HBr, which must be neutralized. If the base is too weak or used in insufficient quantity, the resulting acidic conditions will protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or a hindered organic base like DIPEA) is used. For heterogeneous bases like K₂CO₃, ensure the particle size is small and mixing is vigorous to maximize surface area. A slight excess (1.1-1.2 equivalents) of the base can often drive the reaction to completion.
-
-
Cause 3: Deactivation of Cyanogen Bromide: Cyanogen bromide can be hydrolyzed by water. If your solvent or reagents have a high water content, the effective concentration of BrCN will decrease over time.
-
Solution: Use anhydrous solvents and ensure the starting materials are thoroughly dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reactor.
-
Caption: Decision workflow for troubleshooting low reaction yield.
Byproduct Formation and Purification Challenges
Q: I am observing a significant, hard-to-remove impurity in my crude product. What could it be and how can I prevent its formation?
A: The most likely byproduct is a dimer or oligomer resulting from the reaction of the product (a nucleophile) with unreacted cyanogen bromide or an intermediate.
-
Prevention Strategy 1: Controlled Reagent Addition: The key to minimizing this type of byproduct is to maintain a low concentration of the electrophile (cyanogen bromide) throughout the reaction. Instead of adding all the BrCN at once, add it portion-wise or as a solution via a syringe pump over several hours. This ensures it reacts preferentially with the more concentrated starting material.
-
Prevention Strategy 2: Temperature Control: Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity.
-
Purification Strategy: If the byproduct has formed, purification can be challenging due to similar polarities.
-
Recrystallization: This is the most effective method for scale-up. A carefully chosen solvent system can exploit small solubility differences. See Protocol 2 for a detailed methodology.
-
pH Adjustment/Extraction: The basicity of the product's 2-amino group and the pyridine nitrogen differs from that of potential byproducts. A carefully controlled acid/base work-up might selectively extract the product or the impurity into an aqueous layer.
-
Q: The final isolated product is a dark oil or a discolored solid, not the expected off-white powder. How can I improve the color?
A: Color is typically due to small amounts of highly conjugated, oxidized impurities.
-
Solution 1: Charcoal Treatment: During the recrystallization process, add a small amount of activated carbon (0.5-2% w/w relative to the crude product) to the hot solution. The charcoal will adsorb the color bodies. Hot filter the solution through a pad of celite to remove the charcoal before allowing the product to crystallize. Caution: Using too much charcoal can lead to significant product loss through adsorption.
-
Solution 2: Antioxidant Use: If the discoloration occurs during work-up or isolation, it may be due to air oxidation. Blanketing the solution with nitrogen and adding a small amount of an antioxidant like sodium bisulfite during the work-up can sometimes prevent color formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for scaling up this synthesis?
A: The two primary hazards are the extreme toxicity of cyanogen bromide and the potential for a thermal runaway reaction.
-
Cyanogen Bromide (BrCN) Handling: BrCN is highly toxic, volatile, and can be absorbed through the skin[2].
-
Engineering Controls: All manipulations must be performed in a certified, high-flow chemical fume hood or a glovebox. A dedicated scrubber system containing a caustic solution (e.g., NaOH) should be available to neutralize any vented gases and for emergency quenching.
-
Personal Protective Equipment (PPE): This is non-negotiable. Required PPE includes a lab coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Quenching: Any excess BrCN and all contaminated equipment must be carefully quenched with a cold, stirred solution of sodium hydroxide and sodium hypochlorite (bleach).
-
-
Exotherm Management: The cyclization reaction is exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. An uncontrolled exotherm can lead to a dangerous increase in pressure and temperature.
-
Calorimetry Studies: Before scaling up, a reaction calorimetry study (e.g., using an RC1 calorimeter) is strongly recommended to quantify the heat of reaction and determine the rate of heat evolution.
-
Controlled Addition: As mentioned previously, the slow, controlled addition of cyanogen bromide allows the reactor's cooling system to keep pace with the heat being generated.
-
Emergency Cooling: Ensure a contingency plan is in place, such as an emergency cooling bath or a pre-charged quench solution.
-
Q2: How do I select the best solvent for both the reaction and the final crystallization?
A: The ideal solvent should meet several criteria. It should fully dissolve the starting materials, be inert to the reaction conditions, have a boiling point that allows for effective temperature control, and allow for the product to crystallize in high purity and yield upon cooling.
| Solvent | Boiling Point (°C) | Suitability for Reaction | Suitability for Crystallization | Key Considerations |
| Acetonitrile | 82 | Excellent: Good solubility for starting materials and inert. | Good: Product often has moderate solubility when hot and low when cold. | Relatively volatile; ensure adequate condenser capacity. |
| Ethanol | 78 | Good: Can work, but as a protic solvent, it may react with BrCN. Use with caution. | Excellent: Often provides high-quality crystals. | Potential for side reactions. |
| Toluene | 111 | Moderate: Solubility of starting materials might be limited, requiring higher temperatures. | Good: Can be an effective crystallization solvent. | Higher boiling point requires more energy. |
| Dioxane | 101 | Excellent: Good solvent for this chemistry. | Moderate: Can form peroxides; must be tested and handled appropriately. | Peroxide formation is a significant safety hazard. |
Table 1: Comparison of common solvents for the synthesis and purification of this compound.
Q3: What analytical techniques are essential for process monitoring and quality control?
A: A robust analytical package is crucial for a successful and reproducible scale-up.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse analytical tool. Use it to:
-
Confirm the purity of starting materials.
-
Monitor reaction progress by tracking the disappearance of starting material and the appearance of the product.
-
Determine the purity of the final product and quantify impurities.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Essential for unambiguous structural confirmation of the final product.
-
Can help identify the structure of unknown byproducts.
-
-
Mass Spectrometry (MS):
-
Confirms the molecular weight of the product and intermediates. Often coupled with LC (LC-MS) for rapid analysis of reaction mixtures.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
Safety Warning: This procedure involves highly toxic cyanogen bromide and should only be performed by trained personnel with appropriate engineering controls and PPE.
-
Reactor Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet with 6-bromo-pyridin-2-amine (1.0 kg, 5.78 mol) and sodium bicarbonate (0.58 kg, 6.94 mol).
-
Solvent Addition: Add anhydrous acetonitrile (20 L) to the reactor. Begin stirring to create a slurry.
-
Inerting: Purge the reactor with nitrogen for 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Reagent Preparation: In a separate, dry vessel, carefully dissolve cyanogen bromide (0.67 kg, 6.36 mol) in anhydrous acetonitrile (5 L). Caution: Highly Toxic.
-
Controlled Addition: Cool the reactor contents to 10-15 °C. Using a metering pump, add the cyanogen bromide solution to the reactor over a period of 4-5 hours. Maintain the internal temperature below 25 °C throughout the addition.
-
Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the starting material (<2% remaining).
-
Work-up: Cool the mixture to 10 °C. Slowly add water (10 L) to quench any unreacted BrCN and dissolve the salts. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 L). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 10 L), then dry over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as a solid.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale trials, select an appropriate solvent system (e.g., ethanol/water or isopropanol).
-
Dissolution: Transfer the crude solid to a clean reactor. Add the minimum amount of hot solvent (e.g., isopropanol, ~3-4 mL per gram of crude material) required to fully dissolve the solid.
-
Charcoal Treatment (Optional): If the solution is highly colored, cool it slightly and add activated carbon (1% w/w). Heat the mixture back to reflux with stirring for 15-20 minutes.
-
Hot Filtration: Filter the hot solution through a pre-heated filter funnel containing a pad of celite to remove the charcoal and any insoluble impurities.
-
Crystallization: Transfer the hot filtrate to a clean crystallizer vessel. Allow the solution to cool slowly and undisturbed to room temperature. Then, cool further to 0-5 °C for 2-4 hours to maximize crystal formation.
-
Isolation: Collect the crystals by filtration on a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.
References
Technical Support Center: Improving Regioselectivity of Imidazo[1,2-a]pyridine Functionalization
Welcome to the technical support center for the regioselective functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged scaffold and encountering challenges in achieving desired positional selectivity. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, offering detailed troubleshooting advice and validated experimental procedures to enhance the precision of your synthetic strategies.
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the backbone of numerous marketed drugs such as Zolpidem and Alpidem.[1] Its value lies in its unique electronic properties and its ability to be functionalized to modulate biological activity. However, controlling where substituents are introduced on this bicyclic system is a common and critical challenge. This guide will focus on the two most frequently targeted positions: the electron-rich C3 position and the more challenging C5 position.
Understanding the Inherent Reactivity of Imidazo[1,2-a]pyridine
The regioselectivity of functionalization is dictated by the electronic landscape of the imidazo[1,2-a]pyridine ring. The C3 position is the most electron-rich and nucleophilic carbon, making it the kinetic site for electrophilic attack and many radical reactions.[2][3] In contrast, the C5 position is less electronically activated, and its functionalization often requires overcoming the intrinsic preference for C3 substitution.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction defaulting to C3 functionalization when I am targeting a different position?
A1: The C3 position of the imidazo[1,2-a]pyridine nucleus is the most electronically rich and sterically accessible site.[3] Consequently, it is the most nucleophilic carbon and the default site for electrophilic substitution and many radical-mediated reactions. To functionalize other positions, particularly C5, C-H activation strategies employing a directing group are typically necessary to override this inherent reactivity.
Q2: I am getting a mixture of C3 and C5 isomers. How can I improve the regioselectivity for C5?
A2: A mixture of isomers indicates that the reaction conditions are not sufficiently selective to overcome the natural reactivity at C3. To enhance C5 selectivity, consider the following:
-
Choice of Directing Group: The directing group is crucial. A strongly coordinating bidentate directing group, such as a picolinamide, is often required to position the metal catalyst near the C5-H bond.
-
Catalyst System: The metal catalyst and ligands play a key role. Palladium and rhodium catalysts are commonly used in directing group strategies. The choice of ligand can influence the steric environment around the metal center, which can impact selectivity.
-
Reaction Conditions: Temperature, solvent, and additives can all influence the regioselectivity. Lowering the reaction temperature may favor the thermodynamically more stable C5-functionalized product in some cases.
Q3: My directing group is difficult to remove. What are my options?
A3: The lability of the directing group is a critical consideration. While strongly coordinating groups can provide excellent regioselectivity, their removal can be challenging. Picolinamide directing groups can often be cleaved under basic or acidic hydrolysis conditions.[2] If standard hydrolysis fails, alternative cleavage methods, such as nickel-catalyzed esterification, have been developed.[4] When designing your synthesis, it is essential to choose a directing group that is compatible with your overall synthetic strategy and can be removed without degrading other functional groups in your molecule.
Q4: I am observing poor yields in my C5-functionalization reaction despite using a directing group. What are the potential causes?
A4: Low yields in directing group-assisted C-H functionalization can stem from several factors:
-
Catalyst Inactivation: The catalyst may be decomposing or being inhibited by impurities in the starting materials or solvent. Ensure all reagents are pure and the solvent is dry and degassed.
-
Steric Hindrance: Significant steric bulk near the C5 position on the imidazo[1,2-a]pyridine core or on the coupling partner can impede the reaction.
-
Sub-optimal Reaction Conditions: The temperature, reaction time, or concentration of reagents may not be optimal. A systematic optimization of these parameters is recommended.
-
Inefficient C-H Activation: The C-H bond at C5 may not be efficiently activated by the catalyst. This could be due to an inappropriate choice of catalyst or directing group for your specific substrate.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Regioselectivity (Mixture of C3 and C5 isomers) | 1. Inherent reactivity at C3 is dominating. 2. The directing group is not effectively coordinating the metal catalyst to the C5 position. 3. Reaction temperature is too high, leading to loss of selectivity. | 1. Ensure a suitable directing group (e.g., picolinamide) is installed. 2. Screen different metal catalysts (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) and ligands. 3. Attempt the reaction at a lower temperature for a longer duration. |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Catalyst deactivation. 4. Formation of side products (e.g., homocoupling of the coupling partner). | 1. Increase reaction time or temperature cautiously. 2. Run the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. 3. Use fresh, high-purity catalyst and ensure anhydrous/anaerobic conditions if necessary. 4. Adjust the stoichiometry of the reactants; sometimes an excess of one reagent can suppress side reactions. |
| Formation of Unidentified Byproducts | 1. Dimerization of the imidazo[1,2-a]pyridine. 2. Functionalization at other positions (e.g., C7). 3. Reaction with the solvent. | 1. Use a lower concentration of the imidazo[1,2-a]pyridine substrate. 2. The choice of directing group and catalyst is key to controlling site-selectivity. 3. Select a more inert solvent. |
| Reaction Fails to Initiate | 1. Impure starting materials or reagents. 2. Inactive catalyst. 3. Insufficient temperature to overcome the activation energy. | 1. Purify all starting materials and ensure solvents are anhydrous. 2. Use a fresh batch of catalyst or consider a pre-catalyst that is activated in situ. 3. Gradually increase the reaction temperature, monitoring for product formation. |
Experimental Protocols
Protocol 1: Regioselective C3-H Arylation of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a general procedure for palladium-catalyzed C-H arylation and is a common method for functionalizing the C3 position.[1][5]
Reaction Scheme:
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carboxylate (e.g., silver acetate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube, add 2-phenylimidazo[1,2-a]pyridine (1.0 equiv), aryl iodide (1.2 equiv), and silver acetate (2.0 equiv).
-
Add Pd(OAc)₂ (5 mol %).
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium black and silver salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directing Group-Mediated C5-H Alkylation
This protocol is a representative procedure for achieving C5 selectivity using a picolinamide directing group.[6]
Reaction Scheme:
Materials:
-
N-(Imidazo[1,2-a]pyridin-5-yl)picolinamide (synthesis required)
-
Alkylating agent (e.g., an alkyl N-hydroxyphthalimide ester)
-
Photocatalyst (e.g., Eosin Y)[7]
-
Solvent (e.g., Dimethyl sulfoxide (DMSO))
-
Visible light source (e.g., blue LEDs)
-
Nitrogen or Argon gas supply
-
Standard glassware for photochemical reactions
Procedure:
-
To a reaction vial, add N-(imidazo[1,2-a]pyridin-5-yl)picolinamide (1.0 equiv), the alkyl N-hydroxyphthalimide ester (1.5 equiv), and Eosin Y (2 mol %).
-
Add DMSO and degas the solution with nitrogen or argon for 15 minutes.
-
Place the vial under irradiation with a blue LED light source and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C5-alkylated product.
-
The picolinamide directing group can then be removed by hydrolysis (e.g., with NaOH in methanol/water) to yield the free C5-alkylated amine.
Data Presentation: Comparison of Conditions for C5-Functionalization
| Directing Group | Catalyst System | Coupling Partner | Solvent | Yield (%) | Regioselectivity (C5:other) | Reference |
| Picolinamide | [RhCp*Cl₂]₂/AgSbF₆ | Alkene | DCE | 60-85 | >20:1 | [8] |
| Pyridyl | Pd(OAc)₂/Ag₂CO₃ | Aryl Iodide | Toluene | 55-78 | >20:1 | [9] |
| N-methoxy amide | Pd₂(dba)₃/Air | Aryl Boronic Acid | t-AmylOH | 76-98 | High | [10] |
Note: Yields and selectivities are representative and can vary based on the specific substrates and reaction conditions.
Visualization of Mechanisms
C3-Arylation (Heck-type Mechanism)
The C3-arylation often proceeds through a Heck-type mechanism where the electron-rich C3 position of the imidazo[1,2-a]pyridine attacks an activated palladium-aryl species.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Palladium-Catalyzed Reactions of Aminopyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural information for the successful work-up and purification of aminopyridine products from palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. The unique electronic and coordinating properties of aminopyridines present specific challenges that require careful consideration beyond standard protocols.
The primary challenges stem from the Lewis basicity of both the pyridine ring nitrogen and the amino group. These nitrogen atoms can coordinate strongly with the palladium catalyst, leading to several downstream issues including catalyst inhibition, difficulty in removing palladium residues from the final product, and altered product solubility.[1][2][3] This guide is structured to address these issues logically, from the initial reaction quench to final product purification.
Part 1: Foundational Work-up Strategy: Quenching & Initial Extraction
The first step post-reaction is crucial for setting up a successful purification. A standard approach involves quenching the reaction, followed by a biphasic liquid-liquid extraction to partition the product from inorganic salts and polar reagents.
Q1: What is the best general procedure for quenching and extracting my aminopyridine product?
A1: A typical procedure begins with cooling the reaction mixture to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water and brine.[4][5] However, the pH of the aqueous phase is a critical parameter for aminopyridines.
-
The Challenge : Aminopyridines are basic. In an acidic aqueous phase, they can be protonated to form water-soluble pyridinium salts, causing the product to partition into the aqueous layer.[6] Conversely, some reaction byproducts or unreacted starting materials might have different pH-dependent solubilities.
-
Recommended Approach :
-
Cool the reaction mixture to room temperature.
-
Dilute with a primary extraction solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution. This neutralizes any acidic components without being harsh enough to cause degradation of sensitive products.
-
Follow with a water wash, then a brine wash to break up emulsions and remove residual water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[4][5]
-
Q2: My reaction mixture is a black or dark grey suspension. What does this mean and what should I do?
A2: The formation of a black precipitate, known as palladium black, indicates that the Pd(0) catalyst has agglomerated and crashed out of solution.[3] This is a form of catalyst deactivation. While it signifies potential issues with the reaction's stability (often due to high temperature or insufficient ligand), it can simplify the initial palladium removal.
-
Action : Before the aqueous work-up, dilute the crude reaction mixture with a solvent like EtOAc or THF and filter it through a pad of Celite® (diatomaceous earth).[4][7] This will remove the bulk of the insoluble, heterogeneous palladium species. The filtrate can then be carried forward to the standard aqueous extraction procedure.
Part 2: Troubleshooting Guide & FAQs
This section addresses the most common and frustrating issues encountered during the work-up of aminopyridine coupling reactions.
Q3: I've lost my product! After extraction, LC-MS shows it's in the aqueous layer. How can I recover it?
A3: This is a classic problem stemming from the basicity of the aminopyridine. Your aqueous wash was likely too acidic, protonating your product and making it water-soluble.
-
Solution: Back-Extraction .
-
Take the aqueous layer that contains your product and basify it by slowly adding a saturated solution of NaHCO₃ or a dilute (e.g., 1M) solution of NaOH. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 8).
-
The neutral, organic-soluble form of your aminopyridine should be regenerated.
-
Re-extract the now-basic aqueous layer 2-3 times with an organic solvent (EtOAc or DCM).[6]
-
Combine the organic layers, dry with Na₂SO₄, filter, and concentrate.
-
Q4: My crude product is contaminated with a phosphine oxide (e.g., triphenylphosphine oxide, TPPO). How do I remove it?
A4: Phosphine oxides are common byproducts from ligands used in reactions like Suzuki, Heck, or Mitsunobu, and their high polarity often causes them to co-elute with polar products during column chromatography.[8]
-
Strategy 1: Precipitation/Crystallization : If your product is non-polar, you can sometimes precipitate the highly polar TPPO by concentrating the crude mixture and triturating with a non-polar solvent like hexanes or diethyl ether.[8] However, this is often ineffective for polar aminopyridine products.
-
Strategy 2: Acid-Base Extraction : If your product is sufficiently basic, you can perform an acid wash. Dissolve the crude material in an organic solvent and extract with dilute HCl (e.g., 1M). Your aminopyridine product moves to the aqueous layer, leaving the neutral phosphine oxide in the organic layer. The product can then be recovered via back-extraction as described in Q3.
-
Strategy 3: Complexation & Filtration : A highly effective method involves the precipitation of TPPO by forming an insoluble complex with certain metal salts. Adding anhydrous calcium bromide (CaBr₂) or magnesium bromide (MgBr₂) to a solution of the crude product in an ethereal solvent (like THF or 2-MeTHF) or toluene can precipitate a [TPPO-CaBr₂] complex, which is easily removed by filtration.[9][10] This is particularly useful when the aminopyridine product is sensitive to acid.
Q5: I see significant amounts of starting material (the halo-aminopyridine) in my crude NMR. What went wrong?
A5: This indicates low conversion, which for aminopyridines is often due to catalyst inhibition or deactivation. The Lewis basic nitrogen atoms of the substrate can coordinate to the palladium center, effectively poisoning the catalyst.[1][2][3][7]
-
Troubleshooting the Reaction (for next time) :
-
Ligand Choice : Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands help stabilize the catalyst and shield it from coordination by the pyridine nitrogen.[1][3][11]
-
Catalyst Loading : A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to overcome partial inhibition.[1]
-
Inert Atmosphere : Ensure the reaction is run under a rigorously inert atmosphere (argon or nitrogen), as oxygen can oxidize and deactivate the active Pd(0) catalyst.[3][11]
-
Part 3: The Palladium Problem: Scavenging Strategies
For many applications, especially in drug development, residual palladium levels must be reduced to parts-per-million (ppm) levels.[12] Simple filtration or standard extraction is rarely sufficient to remove soluble palladium species, which may be complexed to your aminopyridine product.[13]
Q6: What are the best methods for removing trace palladium from my aminopyridine product?
A6: The most effective methods involve using scavengers that selectively bind to palladium, allowing for its removal by filtration.[13] The choice of scavenger is critical to ensure it binds the metal without adsorbing your product.
| Scavenger Type | Mechanism | Advantages | Disadvantages | Best For... |
| Thiol-Functionalized Silica (e.g., SiliaMetS® Thiol) | Covalent bonding with Pd | Highly effective for various Pd species, high selectivity, good thermal/mechanical stability.[14] | Higher cost than carbon. | General purpose, high-value products where yield is critical.[14] |
| Amine-Functionalized Silica/Resin (e.g., MP-TMT) | Chelation of Pd | High loading capacity, very effective.[13][15] | May interact with acidic functionality if present. | Removing Pd from neutral or basic product streams. |
| Activated Carbon (e.g., Darco®, Nuchar®) | Adsorption | Inexpensive, effective for many Pd species (Pd(0), Pd(II)).[16][17] | Non-specific; can adsorb the desired product, leading to yield loss.[12][13] | Crude purifications, less valuable intermediates, or when product loss is acceptable. |
| Polymer-Supported Isocyanates | Reaction with Pd(0) | High affinity for Pd(0). | Can react with the amine of the product; must be used with caution. | N-protected aminopyridines or situations where the amine is unreactive. |
Q7: How do I perform a scavenging step correctly?
A7: Scavenging is an active process that requires optimization.
-
General Protocol :
-
Dissolve the crude or partially purified product in a suitable solvent (e.g., Toluene, THF, EtOAc).
-
Add the scavenger (typically 5-20 wt. equivalents relative to the theoretical amount of palladium).
-
Stir the mixture, often with gentle heating (e.g., 40-60 °C), for a period of 2 to 24 hours. The optimal time and temperature should be determined experimentally.[13]
-
Filter the mixture while hot through a pad of Celite® to remove the scavenger-palladium complex.
-
Wash the filter cake with fresh solvent to ensure full recovery of the product.
-
Concentrate the filtrate to yield the purified product.
-
Part 4: Visual Workflow & Protocols
Work-up Decision Tree
This diagram provides a logical workflow for selecting the appropriate work-up and purification strategy after a palladium-catalyzed reaction of an aminopyridine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scientificupdate.com [scientificupdate.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. silicycle.com [silicycle.com]
- 15. biotage.com [biotage.com]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Validation & Comparative
The Halogen Effect: A Comparative Guide to the Biological Activity of Imidazopyridines
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.[1][2] The introduction of halogen atoms onto this scaffold is a common strategy to modulate the physicochemical properties and biological activity of these molecules. Halogenation can influence lipophilicity, metabolic stability, and the ability of the compound to form specific interactions with its biological target, such as halogen bonds.[3][4] This guide provides a comparative analysis of the biological activities of halogenated imidazopyridines, with a focus on their anticancer properties, supported by experimental data and detailed protocols to aid in their evaluation.
Comparative Analysis of Anticancer Activity: A Look at Structure-Activity Relationships (SAR)
The anticancer activity of imidazopyridine derivatives is often attributed to their ability to inhibit protein kinases, disrupt DNA synthesis, or induce apoptosis.[5][6] The nature and position of the halogen substituent on the imidazopyridine ring can significantly impact this activity.
The Influence of Halogen Substitution on Cytotoxicity
For instance, a study on imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases identified a potent, novel inhibitor with a chloro substitution.[7] Similarly, the hybridization of a 6-chloro-imidazopyridine scaffold with carbazole, however, did not show good anticancer activity in another study.[8] This highlights the principle that the effect of halogenation is highly dependent on the overall molecular structure and the specific biological target.
In a series of bisindole-imidazopyridine hybrids, various halogenated derivatives were synthesized and evaluated for their cytotoxicity.[9] The structure-activity relationship studies from such research provide valuable insights into how different substituents, including halogens, modulate anticancer potency.
Here, we compile and compare the reported half-maximal inhibitory concentration (IC50) values of representative halogenated imidazopyridine derivatives against common cancer cell lines.
| Compound ID/Reference | Halogen | Position | Cancer Cell Line | IC50 (µM) | Target/Mechanism |
| Compound 12 [8] | 4-Methylbenzyl | - | HeLa | 0.35 | Not specified |
| MDA-MB-231 | 0.29 | ||||
| ACHN | 0.34 | ||||
| HCT-15 | 0.30 | ||||
| Compound 16 [8] | 6-Chloro | 6 | HeLa | >10 | Not specified |
| MDA-MB-231 | >10 | ||||
| ACHN | >10 | ||||
| HCT-15 | >10 | ||||
| Compound 8q [10] | Not specified | - | Human Cancer Cell Lines (average) | 1.30 - 5.64 | Topoisomerase IIα inhibitor |
| Compound 12b [5] | Not specified | - | Hep-2 | 11 | Not specified |
| HepG2 | 13 | ||||
| MCF-7 | 11 | ||||
| A375 | 11 | ||||
| IMPY [11] | 6-Iodo | 6 | - | - | β-Amyloid plaque imaging |
Note: This table is a compilation of data from different studies and is intended for illustrative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Key Signaling Pathways in Imidazopyridine-Mediated Anticancer Activity
Many imidazopyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently implicated signaling cascades.[12][13][14]
The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[7] Its aberrant activation is a hallmark of many cancers. Imidazopyridine-based inhibitors can block this pathway, leading to the induction of apoptosis in cancer cells.
The MAPK/ERK signaling pathway plays a central role in transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and cell cycle progression.[12] Inhibition of this pathway by imidazopyridine derivatives can lead to cell cycle arrest and a reduction in tumor growth.
Below is a diagram illustrating the points of intervention for imidazopyridine inhibitors within these key pathways.
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by halogenated imidazopyridines.
Experimental Protocols for Biological Evaluation
To facilitate the comparative analysis of halogenated imidazopyridines, standardized and robust experimental protocols are essential. Here, we provide detailed methodologies for assessing cytotoxicity and for analyzing the modulation of key signaling pathways.
In Vitro Cytotoxicity Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive method for determining the cytotoxic effects of compounds on cultured cells.[8] It measures cell density by quantifying the amount of protein-bound dye.
Experimental Workflow:
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.
-
Compound Treatment: Add serial dilutions of the halogenated imidazopyridine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Western Blot Analysis of PI3K/Akt and MAPK/ERK Signaling
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, making it ideal for studying the effects of compounds on signaling pathways.[12][14][15]
Step-by-Step Protocol:
-
Cell Lysis: Treat cancer cells with the halogenated imidazopyridine of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Perspectives
The halogenation of the imidazopyridine scaffold is a powerful tool for medicinal chemists to fine-tune the biological activity of this versatile heterocyclic system. The available data, though not from a single comprehensive comparative study, suggests that the type and position of the halogen can have a profound impact on the anticancer potency of these compounds. Future research should focus on the systematic synthesis and evaluation of a complete series of halogenated imidazopyridines to establish a more definitive structure-activity relationship. Such studies, coupled with detailed mechanistic investigations, will undoubtedly pave the way for the development of novel and more effective imidazopyridine-based therapeutics.
References
- 1. Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of fluoroquinolone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 8. jocpr.com [jocpr.com]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Synthesis and biological evaluation of imidazopyridinyl-1,3,4-oxadiazole conjugates as apoptosis inducers and topoisomerase IIα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation of 5-Bromoimidazo[1,2-A]pyridin-2-amine Derivatives as FLT3 Inhibitors: A Comparative Guide
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia and the Quest for Novel Inhibitors
Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant driver of AML pathogenesis is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene, which occurs in approximately one-third of newly diagnosed patients.[1][2] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor.[3] This aberrant signaling promotes uncontrolled proliferation and survival of leukemic blasts, and is associated with a poor prognosis, increased relapse rates, and reduced overall survival.[1][4]
The critical role of FLT3 in AML has made it a prime therapeutic target.[3][5] The development of small molecule FLT3 inhibitors has marked a significant advancement in the treatment of FLT3-mutated AML.[6] Currently, several FLT3 inhibitors, such as the first-generation multikinase inhibitor midostaurin, and the more selective second-generation inhibitors gilteritinib and quizartinib, have received regulatory approval.[6][7][8][9][10] However, challenges such as acquired resistance, due to secondary mutations in the FLT3 gene or activation of alternative signaling pathways, underscore the urgent need for novel FLT3 inhibitors with improved potency, selectivity, and the ability to overcome resistance mechanisms.[9][11]
The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemical starting point for the development of kinase inhibitors.[12][13] This guide provides a comprehensive framework for the validation of a novel series of 5-Bromoimidazo[1,2-A]pyridin-2-amine derivatives as potential FLT3 inhibitors. We will objectively compare their hypothetical performance with established alternatives, supported by detailed experimental protocols and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of next-generation targeted cancer therapies.
The FLT3 Signaling Pathway: A Target for Therapeutic Intervention
Under normal physiological conditions, the FLT3 receptor is activated upon binding of its ligand (FL), leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain.[3][11] This initiates downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[2][14] In FLT3-mutated AML, ligand-independent constitutive activation of the receptor leads to hyperactivation of these pathways, driving leukemogenesis.[11] Additionally, the STAT5 signaling pathway is notably activated by mutant FLT3.[11][14] FLT3 inhibitors aim to block the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling pathways.
Caption: Simplified FLT3 signaling pathway and the point of intervention for FLT3 inhibitors.
Experimental Validation of this compound Derivatives
A rigorous and systematic approach is essential to validate a new chemical series as a viable therapeutic candidate. The following experimental workflow outlines the key steps to characterize the potency, selectivity, and cellular activity of our lead this compound derivative, which we will refer to as "BIPA-2A".
Caption: A typical workflow for the preclinical evaluation of a novel FLT3 inhibitor.
Part 1: Synthesis of this compound Derivatives
The synthesis of the BIPA-2A core can be achieved through established organic chemistry methodologies. A common route involves the cyclization of appropriately substituted pyridine precursors.[15] For our purposes, a plausible synthetic route would involve the reaction of a substituted 2-aminopyridine with an alpha-haloketone, followed by bromination at the 5-position. The 2-amine functionality can be introduced subsequently or be present on the starting materials.
Part 2: In Vitro Biochemical Kinase Assays
The initial step in validating BIPA-2A is to determine its direct inhibitory activity against the FLT3 kinase. This is achieved through biochemical assays using recombinant FLT3 enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of BIPA-2A against wild-type (WT) FLT3 and clinically relevant mutant forms (FLT3-ITD and FLT3-D835Y).
Protocol: ADP-Glo™ Kinase Assay [16][17]
-
Reagent Preparation:
-
Prepare a serial dilution of the BIPA-2A test compound in DMSO. Further dilute in kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT).[16]
-
Reconstitute recombinant FLT3 (WT, ITD, D835Y) enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the FLT3 enzyme, substrate, and the BIPA-2A dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the kinase activity.
-
Calculate the percent inhibition for each BIPA-2A concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Part 3: Cell-Based Assays
To ascertain that the inhibitory activity observed in biochemical assays translates to a cellular context, cell-based assays are crucial. These assays utilize human AML cell lines that are dependent on FLT3 signaling for their proliferation and survival.
Objective: To determine the effect of BIPA-2A on the proliferation and viability of FLT3-dependent AML cells and to confirm on-target inhibition of FLT3 phosphorylation.
Protocol 1: Cell Proliferation Assay [18][19]
-
Cell Culture:
-
Culture FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13, in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
-
Treatment:
-
Seed the cells at a low density in a 96-well plate.
-
Add a serial dilution of BIPA-2A to the wells. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours to allow for multiple cell divisions.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, Promega) to each well according to the manufacturer's instructions.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
-
Protocol 2: FLT3 Phosphorylation Assay (Western Blot) [18]
-
Cell Treatment:
-
Seed MV4-11 or MOLM-13 cells and treat with a serial dilution of BIPA-2A for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-FLT3 (Tyr591) and total FLT3.
-
Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phospho-FLT3 signal to the total FLT3 signal for each treatment condition to determine the concentration-dependent inhibition of FLT3 autophosphorylation.
-
Comparative Analysis: BIPA-2A vs. Established FLT3 Inhibitors
The ultimate goal is to develop a FLT3 inhibitor that offers advantages over existing therapies. The table below provides a template for comparing the in vitro activity of our hypothetical BIPA-2A with that of well-characterized FLT3 inhibitors.
| Inhibitor | Type | FLT3-WT IC50 (nM) | FLT3-ITD IC50 (nM) | MV4-11 (FLT3-ITD) IC50 (nM) | Selectivity Profile |
| BIPA-2A (Hypothetical) | TBD | <10 | <5 | <20 | High for FLT3 vs. c-KIT, PDGFR |
| Gilteritinib | Type I | ~1.0[20] | ~0.29 | 0.7 | Potent inhibitor of FLT3 and AXL.[7][8] |
| Quizartinib (AC220) | Type II | 4.2[21][22] | 1.1[21][22] | 1.1[22] | Highly selective for FLT3 over c-KIT, PDGFR.[22][23] |
| Midostaurin | Type I | 7.9[20] | ~11 | ~10 | Broad spectrum, inhibits c-KIT, VEGFR, PDGFR.[6][24] |
| Sunitinib | Type I/II | - | ~25[25] | ~30[25] | Multi-targeted, inhibits VEGFR, PDGFR, c-KIT.[26][27][28] |
Note: The IC50 values are compiled from various sources and may differ based on assay conditions. The data for BIPA-2A is hypothetical and represents a desirable target profile.
Discussion and Future Directions
This guide outlines a comprehensive preclinical strategy for the validation of this compound derivatives as novel FLT3 inhibitors. The initial focus is on demonstrating potent and selective inhibition of both wild-type and mutant FLT3 in biochemical and cellular assays. A desirable candidate, like our hypothetical BIPA-2A, would exhibit low nanomolar IC50 values against FLT3-ITD and demonstrate potent anti-proliferative effects in FLT3-ITD-driven AML cell lines.
Key differentiators for a new FLT3 inhibitor would include:
-
Activity against resistance mutations: It is crucial to test BIPA-2A against cell lines engineered to express known resistance mutations, such as the F691L gatekeeper mutation.[12][13]
-
Improved selectivity: High selectivity for FLT3 over other kinases, such as c-KIT, can potentially lead to a better safety profile with fewer off-target effects.[22]
-
Favorable pharmacokinetic properties: Subsequent in vivo studies in animal models are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
The successful validation of the this compound scaffold could provide a new chemical entity for the development of next-generation FLT3 inhibitors, offering hope for improved outcomes in patients with FLT3-mutated AML.
References
- 1. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia – DIMA Biotechnology [mirror.dimabio.com]
- 4. dovepress.com [dovepress.com]
- 5. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Gilteritinib: A Novel FLT3 Inhibitor for Acute Myeloid Leukemia" by Juanjuan Zhao, Yongping Song et al. [touroscholar.touro.edu]
- 8. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 inhibitor quizartinib (AC220) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 11. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nbinno.com [nbinno.com]
- 16. promega.com [promega.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Gilteritinib Reduces FLT3 Expression in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. apexbt.com [apexbt.com]
- 23. Quizartinib (AC220) is a potent second generation class III tyrosine kinase inhibitor that displays a distinct inhibition profile against mutant-FLT3, -PDGFRA and -KIT isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Review of FLT3 Kinase Inhibitors in AML [mdpi.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cancercareontario.ca [cancercareontario.ca]
- 28. drugs.com [drugs.com]
The 5-Bromo Substituent: A Key Player in Modulating the Biological Activity of Imidazopyridines
A Comparative Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and kinase inhibition activities.[1][2] The strategic placement of various substituents on this versatile scaffold allows for the fine-tuning of a compound's pharmacological profile. Among these, the introduction of a bromine atom at the 5-position has emerged as a critical modification that significantly influences the potency, selectivity, and overall drug-like properties of imidazopyridine derivatives. This guide provides an in-depth comparison of 5-bromo-substituted imidazopyridines against other analogs, supported by experimental data, to elucidate the nuanced role of this halogen in driving the structure-activity relationship (SAR).
The Impact of the 5-Bromo Group on Anticancer Activity
The 5-position of the imidazopyridine ring is a key site for modification in the development of novel anticancer agents. The introduction of a bromine atom at this position has been shown to significantly enhance cytotoxic activity against various cancer cell lines. This is often attributed to the unique properties of bromine, including its size, electronegativity, and ability to form halogen bonds, which can lead to improved binding affinity with biological targets.
Comparative Analysis of Anticancer Potency
Several studies have demonstrated the superior anticancer activity of 5-bromo-substituted imidazopyridines when compared to their unsubstituted or differently halogenated counterparts. For instance, in a series of novel imidazo[1,2-a]pyridine-based 1H-1,2,3-triazole derivatives, the presence of a 6-bromo substituent (structurally analogous to the 5-position in other imidazopyridine isomers) was a common feature in the most potent compounds. One such derivative, compound 9d , exhibited an IC50 value of 2.35 µM against the MCF-7 breast cancer cell line, which was more potent than the standard-of-care drug cisplatin (IC50 = 4.05 µM).[3][4]
In another study focusing on imidazo[1,2-a]pyridine compounds, IP-5 and IP-6 showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45 µM and 47.7 µM, respectively.[4][5] These compounds feature the imidazo[1,2-a]pyridine core, and while the specific substitution pattern for these numbered compounds is proprietary to the study, the research highlights the potential of this scaffold in anticancer drug discovery.
The enhanced potency of the 5-bromo derivatives can be attributed to several factors. The bromine atom can occupy a hydrophobic pocket in the target protein, leading to increased binding affinity. Furthermore, the electron-withdrawing nature of bromine can modulate the electronic properties of the entire imidazopyridine ring system, potentially influencing its interaction with key amino acid residues in the active site of the target.
Table 1: Comparative Anticancer Activity (IC50) of Imidazopyridine Derivatives
| Compound ID | Imidazopyridine Core | Substitution at Position 5/6 | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9d | Imidazo[1,2-a]pyridine | 6-Bromo | MCF-7 | 2.35 | [3][4] |
| Cisplatin | - | - | MCF-7 | 4.05 | [3] |
| IP-5 | Imidazo[1,2-a]pyridine | Not specified | HCC1937 | 45 | [4][5] |
| IP-6 | Imidazo[1,2-a]pyridine | Not specified | HCC1937 | 47.7 | [4][5] |
| IP-7 | Imidazo[1,2-a]pyridine | Not specified | HCC1937 | 79.6 | [4][5] |
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Many imidazopyridine-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One of the most frequently implicated pathways is the PI3K/Akt pathway, which is often dysregulated in cancer.[2][5] The 5-bromo substitution can enhance the inhibitory activity of imidazopyridines against kinases within this pathway, such as PI3Kα.
Below is a diagram illustrating the PI3K/Akt signaling pathway and the points at which imidazopyridine inhibitors may act.
Caption: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. 5-Bromo-substituted imidazopyridines can inhibit PI3K, blocking downstream signaling and leading to anticancer effects.[6][7][8][9][10]
The Role of 5-Bromo Substitution in Antiviral Activity
The imidazopyridine scaffold has also been explored for the development of antiviral agents. The introduction of a bromine atom at the 5-position can significantly impact the antiviral potency of these compounds, often by enhancing their ability to interfere with viral entry or replication processes.
Comparative Analysis of Antiviral Efficacy
While direct comparative studies focusing solely on the 5-bromo substituent in antiviral imidazopyridines are less common, the broader class of halogenated imidazopyridines has shown promise. For instance, a series of imidazo[1,2-a]pyridine-Schiff base derivatives were evaluated for their anti-HIV activity.[6][11] Although this study did not systematically compare different halogens at the 5-position, it highlights the potential of this chemical space for antiviral drug discovery. The general principles of halogen substitution suggest that the 5-bromo group could contribute to improved antiviral activity through enhanced binding to viral proteins or enzymes.
Mechanism of Action: Interference with the Viral Life Cycle
Antiviral drugs can target various stages of the viral life cycle, including attachment, entry, replication, assembly, and release. Imidazopyridine derivatives may act at one or more of these stages. The 5-bromo substituent can play a role in optimizing the interaction of the molecule with its viral target.
Below is a generalized diagram of a viral life cycle, indicating potential points of inhibition by antiviral compounds.
Caption: The viral life cycle involves several key stages that can be targeted by antiviral drugs. 5-Bromo-imidazopyridines may inhibit viral entry or replication.[12][13][14][15][16]
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.
Synthesis of 5-Bromo-Substituted Imidazopyridine Derivatives
The synthesis of 5-bromo-imidazopyridines typically involves the cyclization of a 2-amino-5-bromopyridine with an α-haloketone.
Step-by-Step Synthesis of a 6-Bromo-Imidazo[1,2-a]Pyridine Derivative:
-
Dissolve Starting Materials: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 equivalent) and the desired α-bromoketone (1 equivalent) in a suitable solvent such as ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure.
-
Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the synthesis of 5-bromo-substituted imidazo[1,2-a]pyridine derivatives.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromo-imidazopyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8][12][13][14][17]
Caption: Standard workflow for determining the cytotoxicity of compounds using the MTT assay.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Step-by-Step In Vitro Kinase Assay Protocol:
-
Prepare Reaction Mixture: In a microplate well, prepare a reaction mixture containing the purified kinase, a kinase-specific substrate, and a kinase assay buffer.
-
Add Inhibitor: Add the 5-bromo-imidazopyridine derivative at various concentrations to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubate: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.
-
Stop Reaction and Detect: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate IC50: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[1][18][19]
Caption: A general workflow for an in vitro kinase inhibition assay.
Conclusion
The inclusion of a bromine atom at the 5-position of the imidazopyridine scaffold is a powerful strategy in medicinal chemistry for enhancing the biological activity of these versatile compounds. As demonstrated in this guide, 5-bromo-substituted derivatives often exhibit superior anticancer and potentially antiviral properties compared to their non-brominated or otherwise halogenated counterparts. This enhancement is likely due to a combination of steric, electronic, and hydrophobic effects that promote stronger and more specific interactions with biological targets. The provided experimental protocols offer a foundation for researchers to further explore the SAR of this important class of molecules and to design next-generation therapeutic agents with improved efficacy and safety profiles. The continued investigation into the nuanced effects of the 5-bromo substituent will undoubtedly pave the way for the development of novel and potent imidazopyridine-based drugs.
References
- 1. Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - Jarmoni - Current Medicinal Chemistry [edgccjournal.org]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Virus replication | British Society for Immunology [immunology.org]
- 15. Introduction to Viruses – General Microbiology [open.oregonstate.education]
- 16. mdpi.com [mdpi.com]
- 17. journal.uctm.edu [journal.uctm.edu]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. asianpubs.org [asianpubs.org]
A Researcher's Guide to Navigating the Palladium Catalyst Landscape in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern organic synthesis, forming the bedrock of numerous academic and industrial endeavors, particularly in the synthesis of biaryl and hetero-biaryl moieties prevalent in pharmaceuticals and functional materials.[1] The lynchpin of this powerful transformation is the palladium catalyst. The judicious selection of this catalyst is paramount, profoundly influencing reaction yields, substrate scope, and overall efficiency. This guide offers an in-depth, objective comparison of commonly employed palladium catalysts, substantiated by experimental data, to empower researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Heart of the Matter: The Palladium Catalyst's Role
The efficacy of a palladium catalyst in the Suzuki-Miyaura reaction is intrinsically linked to its ligand sphere. The ligands dictate the catalyst's stability, activity, and the breadth of substrates it can effectively couple.[2] The primary classes of palladium catalysts utilized for Suzuki coupling are categorized based on their ligands: traditional phosphine ligands, bulky, electron-rich phosphine ligands (e.g., Buchwald Ligands), and N-Heterocyclic Carbenes (NHCs).[1][2]
The general catalytic cycle, illustrated below, involves the oxidative addition of an organic halide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst. The nature of the ligand profoundly impacts the kinetics of each of these elementary steps.
Caption: A generalized workflow for the palladium-catalyzed Suzuki coupling reaction.
A Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst can be broadly divided into two categories: traditional, air-sensitive Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and more robust, modern Pd(II) pre-catalysts that are activated in situ.
Traditional Catalyst Systems: The Workhorse - Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ has been a staple in Suzuki couplings. It is a commercially available, well-established catalyst effective for a wide range of substrates.[3] However, its air sensitivity necessitates careful handling under inert conditions, and it may require higher catalyst loadings compared to more modern systems.[3][4]
The performance of Pd(PPh₃)₄ can be significantly influenced by reaction conditions. For instance, in the coupling of 1-chloro-2-nitrobenzene with phenylboronic acid, a high yield of >95% was achieved using microwave heating at 120°C with a 3 mol% catalyst loading.[2]
In Situ Generated Catalysts: The Versatility of Pd(OAc)₂
Palladium(II) acetate, Pd(OAc)₂, is a popular air-stable pre-catalyst that, upon reduction in situ, forms the active Pd(0) species.[4] A key advantage of this system is the ability to screen a wide variety of ligands to optimize the reaction for a specific substrate. The combination of Pd(OAc)₂ with bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), has proven particularly effective for coupling challenging substrates, including heteroaryl chlorides.[1]
The ligand-to-metal ratio can be a critical parameter when using in situ generated catalysts. A comparative study highlighted that for the coupling of 4-chlorotoluene with phenylboronic acid using a Pd(OAc)₂/XPhos system, increasing the ligand-to-metal ratio from 0.8 to 1.2 nearly doubled the yield from 44% to 84%.[5]
Caption: Representative structures of different classes of palladium catalysts.
Modern Pre-catalysts: The Rise of Buchwald and NHC Systems
To address the limitations of traditional catalysts, well-defined palladium(II) pre-catalysts have been developed. These are often air- and moisture-stable, making them easier to handle, and they allow for precise control over the ligand-to-palladium ratio.[6][7]
Buchwald Pre-catalysts: These palladacycles, developed by Stephen Buchwald and his group, are highly active and have demonstrated broad utility.[7] The third-generation (G3) and fourth-generation (G4) Buchwald pre-catalysts are particularly versatile, accommodating a wide range of bulky ligands and exhibiting enhanced stability in solution.[7] For example, XPhos Pd G3 can effectively couple unstable boronic acids with sterically hindered aryl chlorides at room temperature in as little as 30 minutes, achieving high yields.[7]
N-Heterocyclic Carbene (NHC) Ligated Catalysts: NHCs have emerged as powerful ligands for palladium due to their strong σ-donating ability, which forms a highly stable bond with the metal center.[1] This stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), making them exceptionally efficient.[1] They have shown excellent performance in the coupling of sterically hindered and electron-deficient heterocycles.[1]
Quantitative Comparison of Catalyst Performance
The following table summarizes the performance of different palladium catalyst systems in various Suzuki-Miyaura coupling reactions, providing a direct comparison of their efficacy under specific conditions.
| Catalyst System | Aryl Halide | Boronic Acid | Product | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Pd(PPh₃)₄ | 1-chloro-2-nitrobenzene | Phenylboronic acid | 2-nitrobiphenyl | >95 | 0.17 | 120 (Microwave) | 3 | [2] |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 1 | 100 | 1 | [2] |
| Pd(OAc)₂ / XPhos | 4-Chloroanisole | Phenylboronic acid | 4-Methoxybiphenyl | 98 | 1 | 100 | 1 | [2] |
| Pd(OAc)₂ / XPhos (0.8 eq) | 4-chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 44 | - | - | 0.0025 | [5] |
| Pd(OAc)₂ / XPhos (1.2 eq) | 4-chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 84 | - | - | 0.0025 | [5] |
| tBuIndPd(XPhos)Cl | 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | Coupled Product | >95 | - | - | 0.0003 | [6] |
| CrotylPd(XPhos)Cl | 2-chloro-4,6-dimethoxypyrimidine | benzo[b]furan-2-boronic acid | Coupled Product | ~50 | - | - | 0.0003 | [6] |
Experimental Protocols: A Guide to Reproducible Results
Detailed and robust experimental methodologies are crucial for achieving reproducible and reliable results. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for various catalyst systems and substrates.
General Procedure for Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid[5]
Rationale: This protocol provides a standardized method for comparing the efficacy of different palladium catalysts, particularly for the coupling of an electron-rich aryl chloride, which can be a challenging substrate.
Materials:
-
4-chlorotoluene
-
Phenylboronic acid
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Buchwald pre-catalyst)
-
Ligand (e.g., XPhos), if using an in situ generated catalyst
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Naphthalene (internal standard)
Reaction Setup:
-
Inert Atmosphere: In a reaction vessel equipped with a magnetic stir bar, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M). The use of an inert atmosphere (e.g., argon or nitrogen) is crucial, especially when working with air-sensitive catalysts like Pd(PPh₃)₄.
-
Catalyst Addition: Add the palladium pre-catalyst at a concentration of 0.0025 M. For in situ systems, add the appropriate amount of ligand (e.g., 1.2 equivalents of XPhos relative to palladium).
-
Solvent System: The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL). The choice of solvent can significantly impact the reaction outcome and should be optimized for each specific transformation.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specified time. Monitoring the reaction progress by techniques like TLC or GC is recommended.
Analysis:
-
Product yield is determined by gas chromatography with a flame ionization detector (FID).
-
Naphthalene is used as an internal standard for accurate quantification by comparing its signal to that of the product.
Caption: A step-by-step workflow for conducting a palladium-catalyzed Suzuki coupling.
Conclusion and Future Outlook
The field of palladium-catalyzed Suzuki-Miyaura cross-coupling continues to evolve, with the development of increasingly sophisticated and efficient catalyst systems. While traditional catalysts like Pd(PPh₃)₄ remain valuable for many applications, the superior performance, stability, and ease of use of modern pre-catalysts, such as the Buchwald and NHC systems, have made them the preferred choice for challenging transformations.
For researchers and drug development professionals, the selection of the optimal palladium catalyst is a critical decision that can significantly impact the success of a synthetic campaign. By understanding the nuances of each catalyst class and leveraging the comparative data presented in this guide, scientists can make more informed decisions, leading to higher yields, broader substrate scope, and more efficient synthetic routes. The continued development of novel ligands and pre-catalysts promises to further expand the capabilities of this remarkable reaction, enabling the synthesis of ever more complex and valuable molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G3和G4 Buchwald预催化剂 [sigmaaldrich.com]
A Comparative Guide to Assessing the Kinase Inhibitory Potency of 5-Bromoimidazo[1,2-a]pyridin-2-amine Analogs
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across oncology, inflammation, and neurodegenerative diseases.[1][2] The versatility of this heterocyclic system allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific subset of these promising molecules: 5-Bromoimidazo[1,2-a]pyridin-2-amine analogs.
While extensive research has been conducted on the broader imidazo[1,2-a]pyridine class, publicly available data on a systematic series of 5-bromo-2-amine analogs is limited. This guide, therefore, aims to provide a comprehensive framework for researchers and drug development professionals to assess the kinase inhibitory potential of these specific compounds. We will achieve this by:
-
Presenting a comparative analysis of relevant bromo-substituted imidazo[1,2-a]pyridine kinase inhibitors to establish a baseline for potency.
-
Detailing robust experimental protocols for the synthesis and evaluation of these analogs.
-
Providing insights into the structure-activity relationships (SAR) that may govern their inhibitory activity.
-
Visualizing key concepts through signaling pathway and workflow diagrams.
This guide is designed to be a practical resource, empowering researchers to explore the therapeutic promise of this compound analogs in their own laboratories.
The Kinase Inhibition Landscape of Bromo-Substituted Imidazo[1,2-a]pyridines: A Comparative Overview
To contextualize the potential of this compound analogs, it is instructive to examine the kinase inhibitory profiles of structurally related compounds. The introduction of a bromine atom can significantly influence a molecule's properties, including its binding affinity to the kinase ATP pocket, through halogen bonding and by modulating the electronic nature of the scaffold.
Below is a table summarizing the inhibitory activities of selected bromo-substituted imidazo[1,2-a]pyridine derivatives against various kinases. It is important to note that these are not all 2-amine analogs, but they provide valuable insights into the potential of the brominated scaffold.
| Compound ID | Structure | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 1 | 8-Bromo-6-chloro-N-(3-morpholinopropyl)imidazo[1,2-a]pyridine-2-carboxamide | PI3Kα | 150 | [3] |
| Compound 2 | A representative imidazo[1,2-a]pyridine derivative | CDK1, CDK2, CDK7, CDK9 | 10 - 500 | [1] |
| Compound 3 | A representative imidazo[1,2-a]pyridine derivative | DYRK1A, CLK1 | 700 - 2600 | [1][4] |
| Compound 4 | 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine | PI3K p110α | 670 | [5] |
Note: The table presents a selection of compounds to illustrate the range of activities and targets. Direct comparison should be made with caution due to variations in assay conditions.
Deciphering Kinase Inhibition: Key Signaling Pathways
The therapeutic rationale for developing kinase inhibitors lies in their ability to modulate cellular signaling pathways that are dysregulated in disease. One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. Imidazo[1,2-a]pyridine derivatives have shown significant promise as inhibitors of key kinases within this pathway, such as PI3Kα.[3][5]
Caption: The PI3K/AKT/mTOR signaling pathway, a key target for imidazo[1,2-a]pyridine-based kinase inhibitors.
Experimental Protocols for Assessing Kinase Inhibitory Potency
A robust and reproducible experimental workflow is crucial for the accurate determination of the kinase inhibitory potency of novel compounds. The following protocols outline a standard approach for the synthesis and biological evaluation of this compound analogs.
General Synthesis of this compound Analogs
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-haloketone. For the target analogs, a 6-bromo-2-aminopyridine would be a key starting material.
Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core
-
To a solution of 6-bromo-2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol, add a 2-bromoacetophenone derivative (1.1 equivalents).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 5-bromo-imidazo[1,2-a]pyridine derivative.[1][4]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In the wells of the microplate, add the assay buffer, the kinase, and the substrate.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and allow the plate to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well to measure the amount of remaining ATP.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: A generalized workflow for determining the IC50 of kinase inhibitors.
Structure-Activity Relationship (SAR) Insights and Future Directions
The systematic evaluation of a series of this compound analogs will be crucial for elucidating their SAR. Based on the broader class of imidazo[1,2-a]pyridine kinase inhibitors, several key structural features are known to influence activity:
-
The 2-amino group: This group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. Substituents on this amine can modulate potency and selectivity.
-
The 3-position: This position is often substituted with aryl or heteroaryl groups that can extend into the hydrophobic pocket of the kinase, enhancing binding affinity through van der Waals interactions.
-
The 5-bromo substituent: The focus of this guide, the bromine atom at the 5-position, can potentially form halogen bonds with backbone carbonyls in the ATP-binding site, contributing to increased potency. Furthermore, its electron-withdrawing nature can influence the overall electronic properties of the imidazo[1,2-a]pyridine core.
-
Other positions (6, 7, 8): Substitutions at these positions can be explored to improve physicochemical properties such as solubility and metabolic stability, which are critical for in vivo efficacy.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogs with various substitutions at the 2-amino and 3-positions. This will not only provide a clearer understanding of the SAR for this specific scaffold but also potentially lead to the discovery of potent and selective kinase inhibitors with therapeutic value.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While a comprehensive dataset for a series of these specific analogs is not yet readily available, this guide provides the necessary framework for their synthesis, evaluation, and optimization. By leveraging the established knowledge of the broader imidazo[1,2-a]pyridine class and employing the robust experimental protocols detailed herein, researchers can effectively explore the therapeutic potential of these intriguing molecules and contribute to the advancement of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Face-Off: A Comparative Guide to 5-Bromoimidazo[1,2-a]pyridin-2-amine and 2-amino-5-bromopyridine for the Modern Synthetic Chemist
In the landscape of modern drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among the myriad of available building blocks, brominated aminopyridines and their fused bicyclic analogues serve as exceptionally versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such critical synthons: 5-Bromoimidazo[1,2-a]pyridin-2-amine and 2-amino-5-bromopyridine . Through a detailed analysis of their electronic structures and a review of their performance in key synthetic transformations, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Structural and Electronic Considerations: A Tale of Two Rings
At first glance, this compound and 2-amino-5-bromopyridine may appear to be simple isomers. However, the fusion of the imidazole ring to the pyridine core in the former introduces profound changes to its electronic landscape, which in turn dictates its reactivity.
2-amino-5-bromopyridine features a classic pyridine ring, an electron-deficient six-membered heterocycle. The amino group at the 2-position acts as a strong electron-donating group through resonance, somewhat mitigating the electron-withdrawing effect of the ring nitrogen. The bromine atom at the 5-position is a versatile handle for a variety of cross-coupling reactions.
In contrast, This compound possesses a bicyclic imidazo[1,2-a]pyridine core. This fusion results in a more electron-rich aromatic system compared to pyridine. The imidazole portion of the molecule contains a pyrrole-like nitrogen and a pyridine-like nitrogen, contributing to a unique distribution of electron density across the bicyclic system. This enhanced electron density is anticipated to influence the reactivity of both the bromine substituent and the amino group.
| Property | This compound | 2-amino-5-bromopyridine |
| Molecular Formula | C₇H₆BrN₃ | C₅H₅BrN₂ |
| Molecular Weight | 212.05 g/mol | 173.01 g/mol |
| CAS Number | 947248-52-4 | 1072-97-5 |
| Appearance | Off-white to light yellow powder | Light yellow crystalline solid |
| Melting Point | Not widely reported | 133-138 °C |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis. The performance of our two subject molecules in these transformations provides a clear illustration of their differing reactivities.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In both this compound and 2-amino-5-bromopyridine, the bromine atom serves as the electrophilic partner.
2-amino-5-bromopyridine is a well-established substrate for Suzuki-Miyaura couplings. The electron-withdrawing nature of the pyridine ring, combined with the presence of the bromine atom, facilitates the oxidative addition of palladium(0) to the C-Br bond. A variety of aryl and heteroaryl boronic acids can be coupled with 2-amino-5-bromopyridine under standard conditions, often with high yields.[1][2][3][4][5]
For This compound , while specific experimental data is less abundant in the literature, the general reactivity of the imidazo[1,2-a]pyridine scaffold suggests it is also a competent substrate for Suzuki-Miyaura reactions.[6] The more electron-rich nature of the bicyclic system might necessitate slightly different reaction conditions, potentially requiring more specialized ligands or bases to achieve optimal yields. However, the bromine at the 5-position is a synthetically useful handle for introducing molecular diversity.[7][8]
Comparative Experimental Data for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [9] |
| 2-amino-4-bromopyridine | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High | [2] |
| 5-bromo-2-methylpyridin-3-amine* | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 78-88 | [3][4][5] |
Note: Data for structurally similar compounds is presented due to the limited availability of direct comparative studies for the exact target molecules.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[10] Both of our subject molecules are expected to participate in this reaction, leveraging the C-Br bond for the introduction of a new amino group.
2-amino-5-bromopyridine is a known substrate for Buchwald-Hartwig amination. The reaction allows for the coupling of a wide range of primary and secondary amines to the pyridine core.[11][12][13][14] The presence of the existing amino group can sometimes complicate the reaction, potentially leading to side products or requiring careful optimization of the catalyst system.
The reactivity of This compound in Buchwald-Hartwig amination is less documented. However, the general principles of this reaction suggest that it should be a viable transformation. The choice of ligand and base will be crucial to navigate the potential for catalyst inhibition by the nitrogen-rich heterocyclic core.
Representative Buchwald-Hartwig Amination Conditions
| Substrate | Amine | Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| 2-amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | [11] |
| 2-bromopyridines | Volatile amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | [12][13] |
Note: Data for structurally similar compounds is presented due to the limited availability of direct comparative studies for the exact target molecules.
Electrophilic and Nucleophilic Substitution Reactions
Beyond cross-coupling reactions, the inherent reactivity of the aromatic cores of these molecules towards electrophilic and nucleophilic attack is a key differentiator.
Electrophilic Aromatic Substitution
The pyridine ring in 2-amino-5-bromopyridine is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the activating amino group can direct electrophiles to the ortho and para positions. Given the substitution pattern, further electrophilic attack is likely to be challenging and may require harsh conditions.[15]
Conversely, the imidazo[1,2-a]pyridine ring system in This compound is known to be more susceptible to electrophilic attack than pyridine.[16][17][18] The most reactive position for electrophilic substitution on the unsubstituted imidazo[1,2-a]pyridine is the C3 position. The presence of the amino group at C2 and the bromine at C5 will influence the regioselectivity of further electrophilic substitutions.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) on 2-amino-5-bromopyridine is generally difficult at the C-Br bond unless activated by a strong electron-withdrawing group. However, the pyridine ring itself can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions, which can be relevant in certain reaction contexts.[19][20]
For This compound , the electron-rich nature of the bicyclic system makes SNAr at the C-Br bond less favorable compared to electron-deficient systems. However, the possibility of nucleophilic attack on the ring system, particularly under forcing conditions, should not be entirely discounted.[21]
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are detailed, step-by-step methodologies for key reactions, based on established procedures for analogous compounds.
Protocol for Suzuki-Miyaura Coupling of a Brominated Aminopyridine Derivative
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of a substituted 2-amino-5-bromopyridine.[9]
Materials:
-
2-amino-5-bromo-4-methylpyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 2-amino-5-bromo-4-methylpyridine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane and water (typically in a 4:1 ratio).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol for Buchwald-Hartwig Amination of a Brominated Aminopyridine Derivative
This protocol is adapted from a procedure for the Buchwald-Hartwig amination of a substituted 2-amino-5-bromopyridine.[11]
Materials:
-
2-amino-5-bromo-4-methylpyridine (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
-
Ethyl acetate
-
Celite
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-amino-5-bromo-4-methylpyridine, the amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a dry Schlenk tube.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and 2-amino-5-bromopyridine will ultimately depend on the specific synthetic goal and the desired properties of the final molecule.
2-amino-5-bromopyridine is a well-characterized, reliable, and versatile building block for a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions. Its reactivity is predictable, and a wealth of literature is available to guide reaction optimization.
This compound , while less explored, offers access to a more complex and electron-rich heterocyclic scaffold. This can be advantageous for applications where the unique electronic and steric properties of the imidazo[1,2-a]pyridine core are desired, such as in the development of novel kinase inhibitors or other biologically active molecules. Researchers should be prepared to invest more effort in reaction optimization for this substrate, but the potential rewards in terms of novel molecular architecture are significant.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to Confirming the Regiochemistry of Substitution on the Imidazo[1,2-a]pyridine Core
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold is a cornerstone of modern pharmaceutical design. Its "privileged" status stems from its presence in numerous marketed drugs like Zolpidem, Alpidem, and Minodronic acid, which exhibit a wide array of biological activities including anxiolytic, anticancer, and anti-inflammatory properties.[1][2][3] The biological function of these molecules is intrinsically tied to their three-dimensional structure, making the precise control and unambiguous confirmation of substituent placement—the regiochemistry—a critical step in the development of new chemical entities.
This guide provides an in-depth comparison of methodologies for the functionalization of the imidazo[1,2-a]pyridine core and the definitive techniques used to confirm the resulting regiochemistry. We will move beyond simple protocols to explore the underlying electronic principles that govern reactivity and the rationale behind choosing specific analytical methods for structural elucidation.
The Electronic Landscape: Understanding Inherent Regioselectivity
The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic heterocycle. Its reactivity is not uniform across the bicyclic structure. The imidazole ring is electron-rich, while the pyridine ring is comparatively electron-deficient. This electronic disparity is the primary determinant for the regioselectivity of most substitution reactions, particularly electrophilic aromatic substitutions.
Computational studies and experimental evidence consistently show that the C3 position is the most nucleophilic and thus the most susceptible to electrophilic attack.[4][5] Attack at C3 allows the positive charge of the sigma complex (Wheland intermediate) to be delocalized without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions like C2.[4][5]
Conversely, directing substitution to the pyridine ring, such as the C5 position, is more challenging and typically requires specific strategies like directed C-H activation using transition metal catalysis.[6]
Caption: Structure and numbering of the imidazo[1,2-a]pyridine core.
Comparative Analysis of Substitution Methodologies
The functionalization of the imidazo[1,2-a]pyridine core has evolved significantly, moving from classical electrophilic substitutions to powerful transition-metal-catalyzed C-H activation strategies. The choice of method directly influences the resulting regiochemistry.
Electrophilic Aromatic Substitution & C-H Functionalization at C3
The C3 position is the default site for a wide range of functionalizations due to its high intrinsic reactivity.
-
Direct Arylation: This is a cornerstone transformation. While palladium catalysis has been extensively used, copper-based systems offer a more economical alternative.[7][8] These reactions typically show excellent regioselectivity for the C3 position. For instance, copper(I)-catalyzed direct arylation with aryl iodides, bromides, or triflates provides a general process for C3 arylation.[7][8] Similarly, palladium acetate, often in conjunction with specialized phosphine ligands like SPhos, can effectively catalyze the coupling of aryl tosylates and mesylates at C3.[9]
-
Visible Light Photoredox Catalysis: This modern approach enables C-H functionalization under mild conditions. Reactions like trifluoromethylation and perfluoroalkylation have been shown to proceed with high C3 selectivity, often initiated by the generation of a radical species that preferentially attacks the electron-rich C3 position.[2]
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. Directed regioselective arylation of imidazo[1,2-a]pyridine-3-carboxamides using Rh(iii) catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative In Vitro Evaluation of Novel Compounds Derived from 5-Bromoimidazo[1,2-a]pyridin-2-amine
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purine bases allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics.[1][2] The introduction of a bromine atom at the 5-position of the imidazo[1,2-a]pyridin-2-amine core provides a versatile handle for synthetic diversification, enabling the generation of a wide array of derivatives with distinct pharmacological profiles. This guide presents a comparative in vitro evaluation of several classes of novel compounds synthesized from this key intermediate, focusing on their anticancer and antimicrobial activities. We will delve into the experimental data that underpins their therapeutic potential and provide detailed protocols for the key assays used in their evaluation.
Comparative Analysis of In Vitro Biological Activities
The derivatization of the 5-bromoimidazo[1,2-a]pyridin-2-amine scaffold has yielded compounds with potent activities against various cancer cell lines and microbial strains. The nature and position of the substituents play a crucial role in determining the potency and selectivity of these compounds.[3]
Anticancer Activity
A significant focus of research on imidazo[1,2-a]pyridine derivatives has been in the realm of oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, and the disruption of microtubule dynamics.
The in vitro cytotoxicity of novel imidazo[1,2-a]pyridine derivatives is a primary indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify and compare the cytotoxicity of these compounds. The MTT assay is a widely used colorimetric method to assess cell viability and determine IC50 values.[4][5]
Below is a comparative summary of the cytotoxic activities of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8 | Imidazopyridine-quinoline hybrid | HeLa (Cervical) | 0.34 | [6] |
| MDA-MB-231 (Breast) | 0.32 | [6] | ||
| ACHN (Renal) | 0.39 | [6] | ||
| HCT-15 (Colon) | 0.31 | [6] | ||
| 12 | Imidazopyridine-quinoline hybrid | HeLa (Cervical) | 0.35 | [6] |
| MDA-MB-231 (Breast) | 0.29 | [6] | ||
| ACHN (Renal) | 0.34 | [6] | ||
| HCT-15 (Colon) | 0.30 | [6] | ||
| 13 | Imidazopyridine-carbazole hybrid | HeLa (Cervical) | 0.37 | [6] |
| MDA-MB-231 (Breast) | 0.41 | [6] | ||
| ACHN (Renal) | 0.39 | [6] | ||
| HCT-15 (Colon) | 0.30 | [6] | ||
| 5c | Thiophene-based | HepG-2 (Liver) | - | [7] |
| MCF-7 (Breast) | - | [7] | ||
| HCT-116 (Colon) | - | [7] |
Note: Specific IC50 values for compound 5c against these cell lines were not provided in the abstract, but it was highlighted as the most potent in its series.
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[1][8][9] Key kinase targets for this class of compounds include Pim-1, VEGFR-2, and EGFR.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| 5c | Pim-1 | 0.037 | [7] |
| VEGFR-2 | 0.95 | [7] | |
| EGFRWT | 0.16 | [7] |
The inhibition of these kinases can disrupt signaling pathways critical for tumor growth, angiogenesis, and survival, such as the PI3K/Akt/mTOR and c-Met pathways.[10][11][12][13][14][15][16][17][18][19]
Another important mechanism of action for some anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of tubulin polymerization. Microtubules are dynamic polymers essential for cell division, and their disruption can lead to mitotic arrest and apoptosis.[20][21][22][23][24]
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[3][25][26][27] The introduction of specific substituents, such as bromo-fluoro groups, has been shown to enhance antimicrobial activity.[3] The in vitro efficacy of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Imidazo[1,2-a]pyridine derivatives | Gram-positive bacteria | Varies | [3] |
| Gram-negative bacteria | Varies | [3] | |
| Fungi | Varies | [3] | |
| Azo-based Imidazo[1,2-a]pyridine | E. coli CTXM (resistant) | 0.5-0.7 mg/mL | [25] |
| K. pneumoniae NDM (resistant) | 0.5-0.7 mg/mL | [25] |
Key In Vitro Experimental Protocols
To ensure the reproducibility and validity of the in vitro data, it is essential to follow standardized and well-documented protocols. The following sections provide detailed methodologies for the key assays discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for In Vitro Cytotoxicity Testing
References
- 1. Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1,3]benzothiazole motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 18. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Regulation of Microtubule Dynamics | Cell Signaling Technology [cellsignal.com]
- 22. Microtubule Dynamics Regulation | Cell Signaling Technology [awsprod-cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. How microtubules take part in cellular signal processing | News & Events | PSI [psi.ch]
- 25. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromoimidazo[1,2-a]pyridin-2-amine
As a cornerstone of modern medicinal chemistry and drug development, the imidazo[1,2-a]pyridine scaffold is integral to the synthesis of novel therapeutic agents. The brominated derivative, 5-Bromoimidazo[1,2-a]pyridin-2-amine, represents a key building block in this field. However, its utility in discovery is matched by the critical need for rigorous safety and disposal protocols. This guide provides a comprehensive, experience-driven framework for the safe handling and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in the established hazardous profiles of related heterocyclic amines and brominated organic compounds.
Part 1: Hazard Assessment and Waste Characterization
Based on data from related pyridine and amine compounds, any waste containing this compound must be classified and handled as hazardous chemical waste.[1][2] This includes the pure solid, solutions, reaction mixtures, and any contaminated labware or personal protective equipment (PPE).
Table 1: Extrapolated Hazard Profile and Safety Information
| Property | Value / Classification | Rationale & Source |
|---|---|---|
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on the hazard profile of structurally similar compounds like 6-Bromoimidazo[1,2-a]pyridine and 2-Amino-5-bromo-4-methylpyridine.[2][3] |
| GHS Pictogram | Irritant (Exclamation Mark) | Consistent with the irritation warnings for skin, eyes, and respiratory system.[2] |
| Signal Word | Warning | Appropriate for the identified hazard statements.[2][3] |
| Waste Classification | Hazardous Chemical Waste | Pyridine derivatives are treated as hazardous; any residue or cleanup material must also be managed as such.[4] |
| Incompatible Materials | Strong oxidizing agents, strong acids | A common incompatibility for amine-containing compounds and pyridine derivatives.[5][6] |
Part 2: Personnel Safety and Spill Management
Personal Protective Equipment (PPE): The First Line of Defense
Proactive exposure prevention is the most effective safety measure. The causality behind PPE selection is to create a complete barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in addition to goggles when there is a significant risk of splashing.[7]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Given that pyridine derivatives can be absorbed through the skin, glove integrity is paramount.[7][8]
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[7]
-
Respiratory Protection: All handling of solid this compound and its solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[5]
Emergency Spill Response Protocol
In the event of an accidental release, a swift and systematic response is crucial to mitigate exposure and contamination.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: For small spills, contain the material using an inert absorbent like vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable hazardous waste container. Use non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by a thorough wash with soap and water.
-
Dispose: All cleaning materials, including contaminated absorbents, gloves, and wipes, must be placed in the hazardous waste container for disposal.[1]
Part 3: Step-by-Step Disposal Protocol
The disposal of this compound must be absolute; under no circumstances should it be disposed of down the drain or in standard municipal trash.[9][10] Sewer disposal is explicitly discouraged by environmental agencies to prevent the release of active chemical agents into waterways.[9]
1.0 Waste Segregation and Collection
-
1.1 Designate a Waste Container: Use a dedicated, chemically compatible container, such as one made of high-density polyethylene (HDPE), for all this compound waste.[1] The container must be in good condition with a secure, leak-proof lid.
-
1.2 Solid Waste: Collect un-used solid compound, contaminated weigh boats, spatulas, and disposable labware directly into the designated hazardous waste container.[2] Avoid generating dust during transfer.
-
1.3 Liquid Waste: Collect all solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with incompatible waste streams.[5]
-
1.4 Contaminated PPE: Dispose of grossly contaminated gloves, bench paper, and other disposable PPE into the same solid hazardous waste container.
2.0 Containerization and Labeling
-
2.1 Secure Closure: Keep the hazardous waste container securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.
-
2.2 Proper Labeling: The container must be clearly and indelibly labeled with:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate quantity and date of generation.
-
The primary hazards (e.g., "Irritant," "Toxic").[10]
-
3.0 Temporary Storage in the Laboratory
-
3.1 Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, secure, and away from general laboratory traffic.[10]
-
3.2 Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.
4.0 Final Disposal
-
4.1 Institutional EHS: Arrange for the collection and final disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][10]
-
4.2 Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of pickup, to ensure a complete audit trail.
Part 4: Visual Disposal Workflow
The following diagram provides a clear, at-a-glance representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5.imimg.com [5.imimg.com]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. pca.state.mn.us [pca.state.mn.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
